molecular formula C8H3BrF4O2 B3034701 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2091606-48-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B3034701
CAS No.: 2091606-48-1
M. Wt: 287.01 g/mol
InChI Key: BECOJVSNSCGNHO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1) is a high-purity benzoic acid derivative designed for pharmaceutical and organic synthesis research . This multifunctional scaffold is characterized by its molecular formula of C 8 H 3 BrF 4 O 2 and a molecular weight of 287.01 g/mol . The strategic substitution pattern on the benzene ring, featuring bromo, fluoro, and trifluoromethyl groups, makes it a valuable and versatile building block for constructing more complex molecules . Researchers can utilize these functional groups in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a precursor for active pharmaceutical ingredients (APIs) . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . The carboxylic acid moiety allows for further derivatization, including the formation of amides and esters. With a purity of 98% , this product is supplied with guaranteed quality and consistency for your critical research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling information. This compound is classified as a Toxic Solid .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECOJVSNSCGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. These foundational scaffolds must offer a blend of tunable physicochemical properties, versatile synthetic handles, and the potential for potent and selective interactions with biological targets. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a prime exemplar of such a privileged scaffold. This technical guide provides an in-depth analysis of its core attributes and outlines its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Profile: A Symphony of Functionality

The power of this compound as a drug discovery tool lies in the synergistic interplay of its four key functional groups. Each component—the carboxylic acid, the trifluoromethyl group, the bromine atom, and the fluorine atom—imparts distinct and advantageous properties to the molecule.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the CF3 group can improve a molecule's permeability across biological membranes and increase its binding affinity to target proteins.[1][2] The fluorine atom, particularly in the ortho position to the carboxylic acid, can modulate the acidity (pKa) of the carboxyl group, influencing its interaction with biological targets and its pharmacokinetic profile.[3][]

The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[5][6] This allows for the facile introduction of a wide array of molecular fragments, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR). The carboxylic acid group itself is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bond interactions with biological targets. It also serves as a convenient point for derivatization into amides, esters, and other functional groups.[7][8]

A summary of the key physicochemical properties of the structurally related molecule, 3-Fluoro-5-(trifluoromethyl)benzoic acid, is presented in Table 1. These values provide a reasonable estimate for the properties of the title compound.

PropertyValueSource
Molecular Weight208.11 g/mol [9]
XLogP32.4[9]
Polar Surface Area37.3 Ų[9]

Potential Therapeutic Applications and Target Classes

While specific drugs containing the 3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl moiety are not yet prevalent in the market, the structural motifs are present in a range of biologically active compounds. By analogy, we can infer a broad range of potential therapeutic applications.

Compounds featuring a trifluoromethyl group are common in pharmaceuticals for a wide array of diseases.[10] For instance, the inclusion of a trifluoromethyl group in the structure of Alpelisib, a PI3K inhibitor, contributes to its metabolic stability and high affinity for its target.[11] Similarly, the anti-depressant Fluoxetine incorporates a trifluoromethylphenyl group.[12]

The bromo- and fluoro-substituted aromatic rings are also key components in many drug candidates. For example, Umbralisib, a PI3K inhibitor, contains a fluoro-chromenone core and fluorophenyl groups which contribute to its pharmacokinetic profile.[13]

Given these precedents, derivatives of this compound could be explored for a variety of therapeutic areas, including:

  • Oncology: As inhibitors of kinases and other key signaling proteins.

  • Inflammatory Diseases: Targeting enzymes and receptors involved in the inflammatory cascade.

  • Infectious Diseases: As antiviral or antibacterial agents.

  • Central Nervous System (CNS) Disorders: Leveraging the enhanced blood-brain barrier permeability often conferred by fluorinated groups.[1]

Synthetic Strategies and Key Reactions

The synthetic utility of this compound is a key driver of its value in drug discovery. Its structure allows for a sequential and controlled elaboration to build molecular complexity.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to this compound is outlined below. This strategy leverages established methods for the functionalization of aromatic rings.

Synthetic_Workflow A 3-Fluoro-5-(trifluoromethyl)toluene B 2-Bromo-3-fluoro-5-(trifluoromethyl)toluene A->B Bromination (e.g., NBS, H2SO4) C This compound B->C Oxidation (e.g., KMnO4 or CrO3)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a common functional group in pharmaceuticals.

Objective: To couple this compound with a primary or secondary amine.

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU, or EDC) and 1.2 equivalents of a non-nucleophilic base (e.g., DIEA or NMM).[][15]

    • Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Amine:

    • Add 1.05 equivalents of the desired amine to the activated acid solution.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Suzuki Cross-Coupling

The bromine atom provides a handle for C-C bond formation, enabling the introduction of aryl or heteroaryl groups.

Objective: To perform a Suzuki coupling between this compound (or its ester derivative) and a boronic acid or ester.

Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine 1 equivalent of the bromo-benzoic acid derivative, 1.2 equivalents of the boronic acid/ester, and 2-3 equivalents of a base (e.g., K2CO3, Cs2CO3, or K3PO4).

    • Add a catalytic amount (1-5 mol%) of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).[5][6]

    • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by flash chromatography or recrystallization.

Drug_Discovery_Workflow Start This compound Step1 Suzuki Coupling (with R1-B(OH)2) Start->Step1 Intermediate Aryl-substituted benzoic acid Step1->Intermediate Step2 Amide Formation (with R2-NH2) Intermediate->Step2 Final Final Drug Candidate Step2->Final

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Visualization of Molecular Interactions

The strategic placement of functional groups in this compound allows for a multitude of potential interactions with a biological target. A hypothetical binding mode is depicted below.

Molecular_Interactions cluster_protein Protein Binding Pocket cluster_ligand Drug Candidate Arg Arginine/Lysine Residue Phe Phenylalanine/Leucine Pocket Ser Serine/Threonine Residue COOH Carboxylate (COO-) COOH->Arg Ionic Bond / H-Bond CF3 CF3 Group CF3->Ser Dipole-Dipole / H-Bond Aryl Aryl Ring (from Suzuki) Aryl->Phe Hydrophobic Interaction

Caption: Potential molecular interactions of a derivative with a hypothetical target.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a reactive bromine handle, a metabolically robust trifluoromethyl group, a pKa-modulating fluorine atom, and a key pharmacophoric carboxylic acid group provides an exceptional starting point for the synthesis of novel therapeutic agents.

Future research efforts should focus on the synthesis of compound libraries derived from this scaffold and their subsequent screening against a diverse range of biological targets. The insights gained from such studies will undoubtedly solidify the position of this compound as a privileged structure in the ongoing quest for new and improved medicines.

References

A comprehensive list of references is available for further reading and verification.

Sources

Strategic Integration of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoic acid pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as a versatile linker, hydrogen bond acceptor, and bioisostere. However, the native phenyl ring is metabolically labile and often suffers from suboptimal lipophilicity. The strategic incorporation of fluorine—specifically in the form of fluorinated benzoic acid derivatives—offers a deterministic method to modulate physicochemical properties without significantly altering steric bulk.

This guide provides a technical analysis of fluorinated benzoic acid scaffolds. It moves beyond basic substitution concepts to explore the causal relationships between fluorination patterns, pKa modulation, and metabolic stability. Included are validated synthetic protocols and decision-making frameworks for lead optimization.

The Fluorine Effect: Physicochemical Profiling[1][2]

The introduction of fluorine into the benzoic acid scaffold is not merely a steric replacement for hydrogen; it is an electronic calibration of the entire molecule. The high electronegativity of fluorine (3.98 Pauling scale) induces significant dipole moments and inductive effects that propagate through the aromatic system to the carboxylate headgroup.

pKa Modulation and Bioavailability

The acidity of the carboxylic acid is directly influenced by the position of the fluorine substituent.[1] This pKa shift is a critical tool for tuning solubility and membrane permeability.[2]

  • Ortho-substitution (2-F): Drastically lowers pKa due to the strong inductive effect ($ -I $) and the "ortho effect," stabilizing the carboxylate anion.

  • Meta-substitution (3-F): Moderate lowering of pKa via inductive electron withdrawal.

  • Para-substitution (4-F): Minimal effect on pKa due to the competing resonance donation ($ +R $) which opposes the inductive withdrawal.

Quantitative Comparison Matrix

The following table summarizes the physicochemical shifts relative to the non-fluorinated parent.

Scaffold VariantStructurepKa (approx.)

LogP (vs Benzoic Acid)
Metabolic Liability (CYP450)Electronic Character (

)
Benzoic Acid

4.20Reference (0.0)High (Para-hydroxylation)0.00
2-Fluorobenzoic Acid

3.27+0.15Moderate (Steric shielding)Inductive withdrawal
3-Fluorobenzoic Acid

3.86+0.23Low (Blocks meta-oxidation)Inductive withdrawal
4-Fluorobenzoic Acid

4.14+0.20Very Low (Blocks para-oxidation)Resonance donor / Inductive acceptor
Pentafluorobenzoic Acid

1.48+0.85Extremely StableStrong e- withdrawal

Technical Insight: The 2-fluoro substituent is particularly valuable for increasing the fraction of ionized drug at physiological pH (7.4) while simultaneously increasing lipophilicity, a rare duality in medicinal chemistry known as the "fluorine polar hydrophobic effect."

Strategic Scaffold Selection Logic

Selecting the correct fluorination pattern requires balancing electronic needs with metabolic protection. The following decision tree illustrates the logic flow for selecting a specific fluorinated benzoic acid scaffold during lead optimization.

ScaffoldSelection Start Lead Optimization Goal Metab Problem: Metabolic Instability Start->Metab Potency Problem: Low Potency/Binding Start->Potency ADME Problem: Poor Permeability Start->ADME ParaBlock Select: 4-Fluorobenzoic Acid (Blocks CYP Para-Hydroxylation) Metab->ParaBlock Major Metabolite: Para-OH MetaBlock Select: 3-Fluorobenzoic Acid (Blocks Meta-Hydroxylation) Metab->MetaBlock Major Metabolite: Meta-OH Potency->ParaBlock H-Bond Acceptor Needed AcidMod Select: 2-Fluorobenzoic Acid (Lowers pKa, Increases Solubility) ADME->AcidMod Need Ionization at pH 7.4 Lipophil Select: Poly-fluorinated Benzoic Acid (Increases LogP, Membrane Permeability) ADME->Lipophil Need CNS Penetration

Figure 1: Logic flow for selecting fluorinated benzoic acid derivatives based on specific medicinal chemistry liabilities.

Experimental Protocol: Amide Coupling of Fluorinated Benzoic Acids

A common challenge with electron-deficient fluorinated benzoic acids is their reduced nucleophilicity (if used as amines) or altered electrophilicity (as acids) during coupling. The following protocol is optimized for coupling 3-fluoro-5-iodobenzoic acid with steric amines, a reaction often prone to low yields due to electronic deactivation.

Objective: Synthesis of N-benzyl-3-fluoro-5-iodobenzamide. Mechanism: EDC/HOBt mediated activation. Standard Reference: BenchChem Application Note 1.1 [1].

Reagents and Materials
  • Substrate: 3-Fluoro-5-iodobenzoic acid (1.0 equiv)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC[3]·HCl) (1.2 equiv)[3]

  • Additive: Hydroxybenzotriazole (HOBt) (1.2 equiv)[3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[3]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1–0.2 M concentration)[3]

Step-by-Step Methodology
  • Activation Phase:

    • Charge a flame-dried round-bottom flask with 3-fluoro-5-iodobenzoic acid (1.0 equiv) and anhydrous DCM.

    • Critical Step: If solubility is poor due to the iodine/fluorine substitution, add minimal anhydrous DMF as a co-solvent (max 10% v/v).

    • Add HOBt (1.2 equiv) and stir at room temperature for 10 minutes to ensure dissolution.

  • Base Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add DIPEA (2.5 equiv) dropwise. The solution may darken slightly; this is normal.

  • Coupling Initiation:

    • Add the amine (Benzylamine, 1.1 equiv) to the cooled solution.

    • Add EDC[3]·HCl (1.2 equiv) portion-wise over 5 minutes. Note: Rapid addition can cause exotherms that degrade the activated ester.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 12–24 hours .

    • Validation: Monitor by LC-MS. The target mass should appear as the major peak. The electron-withdrawing fluorine accelerates the nucleophilic attack on the activated ester compared to electron-rich variants.

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 1M HCl (removes unreacted amine/EDC).

      • Saturated

        
         (removes unreacted acid/HOBt).
        
      • Brine.[4]

    • Dry over

      
      , filter, and concentrate.
      

Metabolic Stability & Mechanism of Action[1][2][3]

Fluorine confers metabolic stability primarily by blocking Cytochrome P450 (CYP) oxidation sites. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering it inert to the radical abstraction mechanism employed by CYP enzymes.

Mechanism of CYP Blocking

In a non-fluorinated benzoic acid derivative, the para-position is the most electron-rich and sterically accessible site for the high-valent Iron-Oxo species ($ Fe^{IV}=O $) of the CYP heme.

  • Non-Fluorinated: CYP abstracts a hydrogen or adds oxygen to the para-position

    
     Phenol metabolite 
    
    
    
    Glucuronidation
    
    
    Excretion.
  • Fluorinated (Para-F): The C-F bond resists abstraction. The electronegativity also deactivates the ring towards electrophilic attack by the Iron-Oxo species, protecting not just the ipso-carbon but the entire ring system.

Case Study: Pirtobrutinib

Pirtobrutinib (Jaypirca) is a reversible BTK inhibitor approved by the FDA in 2023 [2].[5]

  • Scaffold: It utilizes a 5-fluoro-2-methoxybenzoic acid core.

  • Role of Fluorine: The fluorine atom at the 5-position (meta to the amide linkage) serves a dual purpose:

    • Metabolic Block: It prevents oxidation at a susceptible site on the aromatic ring.

    • Conformational Lock: It creates a specific electronic environment that favors a bioactive conformation for binding in the ATP-binding pocket of BTK.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for generating amide derivatives from fluorinated benzoic acid precursors, highlighting the critical decision points for reagent selection.

SynthesisWorkflow Start Fluorinated Benzoic Acid (Starting Material) Check Steric Hindrance? Start->Check PathA Standard Coupling (EDC/HOBt or HATU) Check->PathA No (Low Sterics) PathB Acid Chloride Method (SOCl2 / Oxalyl Chloride) Check->PathB Yes (High Sterics/E-deficient) Intermed Activated Intermediate PathA->Intermed PathB->Intermed AmineAdd Add Amine + Base (DIPEA/TEA) Intermed->AmineAdd Product Fluorinated Benzamide Scaffold AmineAdd->Product

Figure 2: Synthetic workflow for amide coupling of fluorinated benzoic acids.

References

  • BenchChem. (2025).[3] Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem. Link

  • FDA. (2023).[5] FDA approved fluorine-containing drugs in 2023.[5] U.S. Food and Drug Administration.[4][6][7] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Solubility of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Complex Active Pharmaceutical Ingredient (API)

Molecular Profile of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid

A thorough understanding of the subject molecule's structure is paramount to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₃BrF₄O₂N/A
Molecular Weight 287.01 g/mol N/A
Structure Aromatic carboxylic acid with bromo, fluoro, and trifluoromethyl substituents.N/A

The presence of a carboxylic acid group suggests the potential for hydrogen bonding, a key factor in its interaction with protic solvents. The trifluoromethyl group enhances lipophilicity, which can improve the molecule's ability to cross cell membranes.[1] Conversely, the electronegative fluorine and bromine atoms, along with the trifluoromethyl group, create a complex electronic profile that will significantly influence its interactions with various solvents.

The "Like Dissolves Like" Principle in the Context of Substituted Benzoic Acids

The adage "like dissolves like" serves as a fundamental starting point for solvent selection. For a substituted benzoic acid, this principle can be dissected into several key intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). Protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents capable of accepting hydrogen bonds (acetone, ethyl acetate) are therefore expected to be effective.

  • Dipole-Dipole Interactions: The numerous electronegative halogen substituents induce significant dipole moments within the molecule, favoring interactions with polar solvents (e.g., dichloromethane, acetone).

  • Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for dispersion forces with nonpolar solvents like toluene and heptane.

The interplay of these forces dictates the overall solubility. It is the balance between the polar, hydrogen-bonding character of the carboxylic acid and the more nonpolar, halogenated aromatic core that makes solubility prediction a nuanced endeavor.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework.[2] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.[2][3]

While the specific HSP values for this compound are not published, values for benzoic acid can serve as a starting point.[1][4]

Substanceδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Benzoic Acid18.26.99.8

It is important to note that the extensive halogenation of the target molecule will likely alter these parameters, increasing the δd and δp values.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The saturation shake-flask method is considered the gold standard for its reliability and is recommended by regulatory bodies.[5][6][7]

The Saturation Shake-Flask Method

This method establishes the equilibrium solubility of a solid in a solvent at a given temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid API to a known volume of solvent in a sealed vial. prep2 Ensure sufficient excess solid remains to confirm saturation. prep1->prep2 equil1 Agitate the mixture at a constant, controlled temperature. prep2->equil1 equil2 Use a shaker, rotator, or magnetic stirrer. equil1->equil2 equil3 Allow sufficient time to reach equilibrium (typically 24-72 hours). equil2->equil3 sep1 Cease agitation and allow undissolved solid to settle. equil3->sep1 sep2 Withdraw a clear aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. sep2->sep3 ana1 Accurately dilute the filtered aliquot with a suitable solvent. sep3->ana1 ana2 Quantify the concentration of the API using a validated analytical method (e.g., HPLC-UV). ana1->ana2 ana3 Calculate the solubility in units such as mg/mL or mol/L. ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality Behind Experimental Choices
  • Excess Solid: The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution has reached saturation, a state of thermodynamic equilibrium.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results. For most solids, solubility increases with temperature.[8]

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached its endpoint. For poorly soluble compounds, this may take longer than 24 hours.[5]

  • Filtration: Filtration is a critical step to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), ensures that the measurement is accurate and not affected by impurities or degradation products.[5]

Predicted Solubility Profile and Solvent Selection Rationale

Based on the molecular structure and theoretical principles, a qualitative solubility profile in common organic solvents can be predicted. This serves as a guide for selecting solvents for initial screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions.
Chlorinated Dichloromethane (DCM)ModerateThe polarity of DCM allows for favorable dipole-dipole interactions with the halogenated aromatic ring.
Aromatic TolueneLow to ModeratePrimarily driven by van der Waals interactions with the benzene ring. The polar functional groups may limit solubility.
Nonpolar Aliphatic Heptane, HexaneVery LowThe significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar nature of these solvents.

Logical Workflow for Comprehensive Solubility Assessment

A systematic approach is essential for efficiently determining the solubility profile of this compound.

G start Define Study Objectives (e.g., formulation, crystallization) select_solvents Solvent Selection based on Predicted Solubility Profile start->select_solvents initial_screen Rapid Qualitative Solubility Screen (e.g., visual assessment of dissolution) select_solvents->initial_screen quantitative_study Quantitative Solubility Determination (Shake-Flask Method) in Selected Solvents initial_screen->quantitative_study Informed by initial findings data_analysis Data Analysis and Comparison quantitative_study->data_analysis application Application of Solubility Data (e.g., formulation development, process optimization) data_analysis->application

Caption: A logical workflow for solubility assessment.

Conclusion: A Pathway to Understanding and Application

While direct solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for its determination and prediction. By understanding the interplay of intermolecular forces, leveraging predictive models like Hansen Solubility Parameters, and meticulously executing validated experimental protocols such as the shake-flask method, researchers can generate the critical solubility data needed to advance their drug development programs. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to navigate the complexities of solubility for this and other novel chemical entities.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Available from: [Link]

  • Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]

  • Park, K. Hansen Solubility Parameters 2000.pdf. Available from: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

Sources

The Strategic Role of Trifluoromethylation in Enhancing Benzoic Acid Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzoic acid moiety is a frequent pharmacophore but suffers from rapid clearance via Phase II conjugation (glycine conjugation and glucuronidation) and Phase I oxidative attack. The introduction of a trifluoromethyl group (


) is a high-impact structural modification used to modulate these metabolic liabilities.

This technical guide analyzes the role of the


 group in stabilizing benzoic acid derivatives. It details the physicochemical shifts driven by trifluoromethylation—specifically the lowering of pKa and the modulation of lipophilicity—and explains the "metabolic switch" where 

substitution forces a transition from glycine conjugation to glucuronidation. Furthermore, it addresses the safety implications of acyl-glucuronide reactivity and provides a validated experimental protocol for assessing metabolic stability in liver microsomes.

Physicochemical Impact of Trifluoromethylation

The metabolic fate of benzoic acid derivatives is governed by their electronic and steric properties.[1] The


 group, being strongly electron-withdrawing and lipophilic, fundamentally alters the parent molecule.
Electronic Effects and pKa Shift

The


 group exerts a strong inductive effect (

), pulling electron density away from the aromatic ring and the carboxylate group. This stabilizes the carboxylate anion, resulting in a stronger acid (lower pKa) compared to unsubstituted benzoic acid.

Table 1: Comparative pKa Values of Benzoic Acid Derivatives

CompoundSubstituent PositionpKa (approx.)[1][2][3][4]Electronic Effect
Benzoic Acid -4.19Reference
2-(Trifluoromethyl)benzoic acid Ortho3.20 – 3.46Strong Inductive + Ortho Effect
3-(Trifluoromethyl)benzoic acid Meta3.60 – 3.80Inductive Effect
4-(Trifluoromethyl)benzoic acid Para3.60 – 3.70Inductive Effect

Implication: At physiological pH (7.4),


 derivatives are more extensively ionized than the parent benzoic acid. While this can limit passive diffusion, it significantly alters the recognition by upstream enzymes such as Acyl-CoA synthetases, which are required for glycine conjugation.
Steric Shielding and Lipophilicity

The


 group has a van der Waals volume similar to an isopropyl group or an ethyl group, significantly larger than a methyl group or chlorine atom.
  • Metabolic Blockade: When placed at para or meta positions,

    
     physically blocks Cytochrome P450 (CYP450) mediated aromatic hydroxylation, a common clearance route.
    
  • Lipophilicity (

    
    ):  The high fluorination increases lipophilicity, potentially increasing binding affinity to metabolic enzymes (lowering 
    
    
    
    ), but the steric bulk often reduces the maximal rate of metabolism (
    
    
    ).

Mechanisms of Metabolic Stabilization

The introduction of


 does not merely "slow down" metabolism; it often reroutes it.
The "Metabolic Switch": Glycine vs. Glucuronidation

Unsubstituted benzoic acids are primarily cleared via Glycine Conjugation (forming Hippuric Acid). This requires the formation of a Benzoyl-CoA intermediate.

  • The Blockade: The electron-deficient nature of

    
    -benzoic acids destabilizes the transition state required for Acyl-CoA synthetase activity. Consequently, the high-affinity glycine pathway is inhibited.
    
  • The Shunt: With the glycine pathway blocked, the molecule is shunted toward Glucuronidation (mediated by UGTs).

Critical Insight: Research indicates that for 2-, 3-, and 4-trifluoromethylbenzoic acids, ester glucuronides become the major metabolites, whereas non-fluorinated analogs primarily form glycine conjugates.

Safety Consideration: Acyl-Glucuronide Reactivity

While blocking oxidation is beneficial, the shunt to glucuronidation introduces a safety risk. Acyl-glucuronides (AGs) are reactive electrophiles that can covalently bind to plasma proteins (via transacylation), leading to immune-mediated toxicity (DILI).

  • Electronic Activation: The electron-withdrawing

    
     group makes the ester carbonyl carbon more electrophilic, theoretically increasing its reactivity toward nucleophilic protein residues (e.g., Lysine).
    
  • Steric Protection: In ortho-trifluoromethylbenzoic acid, the steric bulk of the

    
     group shields the carbonyl carbon, potentially dampening this reactivity despite the electronic activation. This makes the ortho-isomer a strategic choice for balancing stability and safety.
    

Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Switch" induced by the Trifluoromethyl group.

MetabolicSwitch Figure 1: The CF3 group blocks oxidation and shunts metabolism from Glycine to Glucuronidation. BA Benzoic Acid (Parent) CoA Benzoyl-CoA Intermediate BA->CoA Acyl-CoA Synthetase Glucuronide Acyl-Glucuronide (Ester Conjugate) BA->Glucuronide UGT (Minor Route) Oxidized Hydroxy-Benzoic Acid (CYP450 Oxidation) BA->Oxidized CYP450 (Phase I) CF3_BA CF3-Benzoic Acid (Derivative) CF3_BA->CoA Inhibited by Electronic Effects CF3_BA->Glucuronide Major Pathway (Metabolic Shunt) CF3_BA->Oxidized Blocked by Steric/C-F Bond Hippuric Hippuric Acid (Glycine Conjugate) CoA->Hippuric Glycine N-acyltransferase

Experimental Protocol: Microsomal Stability Assay

To accurately assess the stability of


 benzoic acid derivatives, standard Phase I assays are insufficient. The protocol must include UDPGA to capture the glucuronidation shunt.
Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of benzoic acid derivatives, accounting for both CYP450 oxidation and UGT-mediated glucuronidation.
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors:

    • Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      ).
      
    • Phase II: UDPGA (Uridine 5'-diphospho-glucuronic acid), 5 mM final concentration.

    • Pore Forming Agent: Alamethicin (25 µg/mg protein) to permeabilize microsomal membranes for UDPGA entry.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Detailed Workflow
  • Preparation:

    • Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin on ice for 15 min.

    • Prepare Master Mix in buffer containing microsomes.

  • Initiation:

    • Add Test Compound (1 µM final, <0.1% DMSO).

    • Split into two sets:

      • Set A (Phase I only): Add NADPH system.

      • Set B (Phase I + II): Add NADPH system + UDPGA (5 mM).

  • Incubation:

    • Incubate at 37°C with shaking.

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL Ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (monitor parent depletion).

Workflow Diagram

ExperimentalWorkflow Figure 2: Microsomal Stability Workflow including Phase II Cofactors Start Start: Thaw Microsomes & Prepare Buffers Permeabilize Add Alamethicin (Permeabilize Membrane) Start->Permeabilize AddCompound Add Test Compound (1 µM Final) Permeabilize->AddCompound Split Split Samples AddCompound->Split Phase1 Set A: Add NADPH Only (Tests Oxidation) Split->Phase1 Phase2 Set B: Add NADPH + UDPGA (Tests Oxidation + Glucuronidation) Split->Phase2 Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Phase1->Incubate Phase2->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis (Calculate CLint) Quench->Analyze

References

  • Hutt, A. J., & Caldwell, J. (1990). Amino acid conjugation. In Conjugation Reactions in Drug Metabolism. Taylor & Francis.
  • Kasuya, F., Igarashi, K., & Fukui, M. (2000). Metabolism of 2-, 3-, and 4-trifluoromethylbenzoic acids in rats. Drug Metabolism and Disposition, 28(10), 1121-1127. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Sawamura, R., et al. (2010). Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides: Kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions. Chemical Research in Toxicology, 23(11), 1709-1719. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Suppliers and price of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid follows below.

Scaffold Analysis, Supply Chain Intelligence, and Synthetic Utility

Executive Summary

This compound (CAS: 2091606-48-1 ) is a high-value, poly-functionalized aromatic building block primarily utilized in the discovery of kinase inhibitors and metabolically stable agrochemicals. Unlike its non-fluorinated analogs, this scaffold offers a unique orthogonal reactivity profile: the carboxylic acid (amide coupling), the aryl bromide (Suzuki/Buchwald coupling), and the fluorine/trifluoromethyl motifs (metabolic blocking/lipophilicity modulation).

Critical Procurement Alert: A common procurement error involves confusing this compound with the significantly cheaper 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6), which lacks the C2-fluorine atom. This guide details the specification, validated suppliers, and quality control protocols required to secure the correct material.

Chemical Identity & Specifications

ParameterSpecification
Chemical Name This compound
CAS Number 2091606-48-1
Molecular Formula C₈H₃BrF₄O₂
Molecular Weight 287.01 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Impurities 3-Bromo-5-(trifluoromethyl)benzoic acid (des-fluoro); Regioisomers (6-bromo)

Supply Chain Intelligence: Suppliers & Pricing

The market for CAS 2091606-48-1 is characterized by "Research Scale" availability. It is not yet a bulk commodity. Prices are approximately 100x higher than the non-fluorinated analog.

Market Tier Analysis
  • Tier 1 (Originators/Bulk): BLD Pharm, Enamine. These suppliers often synthesize the material on-demand or hold the primary stock.

  • Tier 2 (Distributors): Sigma-Aldrich, Apollo Scientific, Fisher. They provide easier logistics/billing but often with a markup and longer lead times if backordered.

Comparative Pricing (Estimated Q4 2025 Data)

Prices are indicative for research quantities and subject to fluctuation.

SupplierSKU/Cat #Pack SizeApprox. Price (USD)Lead Time
Apollo Scientific PC3034701 g$198.00 Stock (UK)
BLD Pharm BD010956251 g$150.00 - $180.00 Stock (CN/US)
Sigma-Aldrich (Varies)1 g$250.00+ 2-3 Weeks
Chem-Impex CautionN/ACheck CAS CarefullyN/A

Strategic Insight: For discovery campaigns requiring <10g, purchase from Tier 1 suppliers like BLD Pharm or Apollo to minimize cost. For GMP or process scale (>100g), a custom synthesis request (FTE or fee-for-service) is recommended as spot prices for bulk are inefficient.

Technical Evaluation: Quality Assurance

Because this compound is often synthesized via bromination of a fluorinated precursor, regioisomeric purity is the primary quality risk.

Validated QC Protocol

1. ¹⁹F NMR (The Gold Standard): Proton NMR is often insufficient due to the low proton count (only two aromatic protons). Fluorine NMR provides a definitive fingerprint.

  • Signal 1 (–CF₃): Singlet around -63 ppm.

  • Signal 2 (–F): Multiplet around -100 to -110 ppm.

  • Coupling: Look for distinct J coupling between the F and the aromatic protons to confirm the 2-position relative to the 3-bromo.

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV @ 210 nm (low wavelength required due to lack of conjugation).

Synthetic Utility & Logic

The value of this scaffold lies in its Directed Orthogonal Reactivity . The presence of the Fluorine atom at C2 is not just for biological activity; it electronically activates the ring and influences the regioselectivity of subsequent couplings.

Mechanistic Logic
  • C1-COOH: The acid is the anchor. It is typically converted to an amide first to avoid protic interference in transition metal couplings.

  • C3-Br: The "Suzuki Handle". The bulky bromine at C3 is sterically crowded by the C2-Fluorine and C4-H, but highly reactive in Pd-catalyzed cross-couplings.

  • C2-F: The "SNAr Handle". If the carboxylic acid is converted to an electron-withdrawing group (like an ester or amide), the C2-fluorine becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols, allowing for ring closure (e.g., indazoles, quinazolinones).

Functionalization Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from this core.

G Core 3-Bromo-2-fluoro- 5-(trifluoromethyl)benzoic acid (CAS 2091606-48-1) Amide Amide Coupling (R-NH2, HATU) Core->Amide Path A: Carboxyl Focus Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Path B: Halogen Focus SNAr SNAr Displacement (Nu-H, Base, Heat) Amide->SNAr Activate C2-F Final1 Bi-Aryl Amides (Kinase Inhibitors) Amide->Final1 Linker Attachment Suzuki->Final1 Scaffold Extension Final2 Fused Heterocycles (Indazoles/Quinazolines) SNAr->Final2 Cyclization

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the carboxylic acid, aryl bromide, and activated fluoride.

Procurement Strategy & Decision Matrix

When sourcing this material, use the following decision matrix to balance speed, cost, and risk.

Scenario A: Hit-to-Lead (Need < 5g)

  • Action: Buy from Apollo Scientific or BLD Pharm .

  • Rationale: The time cost of synthesis exceeds the high unit price ($200/g).

  • Check: Verify the CAS is 2091606-48-1 and not 328-67-6.

Scenario B: Lead Optimization (Need 25g - 100g)

  • Action: Request a "Custom Synthesis" quote from a CRO (e.g., Wuxi, Pharmablock).

  • Rationale: Catalog prices are linear; custom batch synthesis scales non-linearly, likely dropping the price to ~$50-80/g.

Scenario C: Internal Synthesis (Need > 100g)

  • Action: Synthesize in-house.

  • Route: Bromination of 2-fluoro-5-(trifluoromethyl)benzoic acid.[1]

  • Reagents: NBS (N-bromosuccinimide) in H₂SO₄/TFA.

  • Mechanism: The -COOH is meta-directing; the -F is ortho/para-directing. Position 3 is ortho to Fluorine and meta to Carboxyl—a synergistic directing effect that ensures high regioselectivity.

References

  • Apollo Scientific. Product Analysis: this compound. Retrieved from

  • BLD Pharm. Material Safety Data Sheet & Catalog: CAS 2091606-48-1. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from

  • ChemicalBook. Global Supplier Aggregation for CAS 2091606-48-1. Retrieved from

  • PubChem. Compound Summary: 3-Bromo-5-(trifluoromethyl)benzoic acid (Analog Comparison). Retrieved from

Sources

Technical Guide: Safety & Handling Strategy for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

  • CAS Registry Number: 2091606-48-1[1]

  • Document Type: Technical Safety & Handling Whitepaper

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.[2]

Part 1: Executive Summary & Compound Architecture[2]

In the context of drug discovery, This compound serves as a high-value scaffold. The simultaneous presence of a carboxylic acid (for coupling/cyclization), an aryl bromide (for Suzuki/Buchwald couplings), and a trifluoromethyl group (for metabolic stability and lipophilicity modulation) makes it a versatile building block.[2]

However, this structural utility introduces specific safety vectors.[2] The electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly increases the acidity of the benzoic acid moiety compared to unsubstituted analogs, elevating the risk of tissue irritation and corrosion.[2] Furthermore, the thermal decomposition of this poly-halogenated core presents a critical respiratory hazard (HF/HBr evolution) that standard SDS templates often understate.[2]

Chemical Identity & Physicochemical Profile[2][3][4]
ParameterDataTechnical Note
Chemical Name This compound
CAS Number 2091606-48-1 Primary identifier for procurement/inventory.[1]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

High halogen content (Br, 4xF).
Molecular Weight 287.01 g/mol
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.[2]
Acidity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
< 3.5 (Predicted)Lower than benzoic acid (4.2) due to ortho-F and meta-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

electron withdrawal.
Solubility DMSO, Methanol, DCMLimited water solubility; soluble in organic bases.

Part 2: Hazard Identification & Toxicology (The "Why")

Standard GHS classifications provide the "what," but as scientists, we must understand the "why" to predict unlisted behaviors.

GHS Classification (derived from Structural Analogs)

Based on the functional group analysis of halogenated benzoic acids:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4][5][6][7]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4][5][6][7]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4][7]

Molecular Toxicology & Reactivity Analysis[2]
  • Enhanced Acidity: The ortho-fluorine atom exerts a strong inductive effect (-I), stabilizing the carboxylate anion.[2] This makes the solid and its solutions more aggressive to mucous membranes than standard benzoic acid.[2]

  • Lipophilicity & Absorption: The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) group enhances lipophilicity. While specific LD50 data is often unavailable for novel building blocks, one must assume enhanced dermal absorption compared to non-fluorinated analogs.
    
  • Thermal Instability: In the event of a fire or runaway reaction, the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     bonds (usually stable) can hydrolyze or decompose to release Hydrogen Fluoride (HF)  and Hydrogen Bromide (HBr) . HF is insidious; it penetrates tissue and decalcifies bone.[2]
    

Part 3: Safe Handling & Containment Strategy

Protocol Design: The following procedures are designed to create a self-validating safety loop.

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[2]

  • Static Control: As a dry, halogenated powder, static charge accumulation is likely.[2] Use anti-static weighing boats and ground all metal spatulas to prevent dispersion of fine particulates.[2]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient against acidic dust which can react with ocular moisture to cause corneal opacity.[2]
Dermal Nitrile Gloves (Min.[2] thickness 0.11mm)Double-gloving recommended. The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

group increases solvent permeability. Inspect outer glove immediately after contact.
Respiratory N95 (if outside hood) / P100 (Spill)Only required if engineering controls fail.[2] In a fire scenario, SCBA is mandatory due to HF risk.[2]
Reaction Setup Protocol (Self-Validating)
  • Preparation: Ensure quenching agents (saturated

    
    ) are prepared before starting the reaction.
    
  • Solvent Choice: Avoid strong unbuffered bases during initial dissolution if exotherms are uncontrolled.[2]

  • Validation: After handling, swipe the work area with a moist pH strip.[2] A color change (red/orange) indicates invisible acidic dust contamination that must be neutralized.[2]

Part 4: Emergency Response & Decision Logic

In the event of exposure or release, immediate action is critical.[2] The presence of Fluorine necessitates a specific response distinct from general organic spills.

Fire Fighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[7]
    
  • Specific Hazard: DO NOT inhale smoke.[2] Thermal decomposition produces ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Post-Fire: Equipment used in the fire zone must be decontaminated with a lime slurry to neutralize deposited HF residues.[2]

Exposure Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Rinse water >15 min 3. Apply Calcium Gluconate (if HF suspected) Skin->ActionSkin ActionEye 1. Irrigate >15 min (Lifting lids) 2. Check pH of cul-de-sac 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed pulmonary edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Critical Response Logic Flow. Note the specific consideration for Calcium Gluconate if thermal decomposition has occurred (HF risk).

Part 5: Storage, Stability & Disposal[9]

Storage Conditions
  • Temperature: Ambient (Room Temperature).

  • Environment: Keep container tightly closed in a dry and well-ventilated place.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.[2]

Disposal Protocols
  • Waste Stream: Halogenated Organic Waste.[2]

  • Prohibition: Do NOT mix with non-halogenated solvents if the waste contractor charges by halogen content (cost control).[2]

  • Neutralization: Small spills can be neutralized with Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) or Calcium Carbonate (
    
    
    
    ) before absorption.
  • Destruction: Must be incinerated in a facility equipped with a scrubber to handle ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and 
    
    
    
    emissions.

References

  • PubChem. (n.d.).[2][8] Compound Summary for 3-Bromo-5-(trifluoromethyl)benzoic acid (Analog). National Library of Medicine. Retrieved from [Link][2]

  • ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: Hazard Classification for Halogenated Benzoic Acids. Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: A Validated Synthetic Pathway for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid Starting from a Benzonitrile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the multi-step synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The described pathway initiates with the commercially available 2-Fluoro-5-(trifluoromethyl)aniline and proceeds through a robust Sandmeyer cyanation to form a key benzonitrile intermediate. Subsequent regioselective bromination and final hydrolysis yield the target acid. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying mechanistic rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview of the Synthesis

The conversion of an aromatic amine to the target benzoic acid is achieved via a three-stage synthetic sequence. This strategy was designed for its reliability and scalability, leveraging well-established, high-yielding transformations. The core of this pathway involves the formation and subsequent functionalization of a benzonitrile, which serves as a stable and versatile precursor to the final carboxylic acid.

The overall workflow is as follows:

  • Sandmeyer Cyanation: The primary amine of 2-Fluoro-5-(trifluoromethyl)aniline is converted into a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[3][4]

  • Regioselective Electrophilic Bromination: A bromine atom is selectively introduced onto the aromatic ring at the position ortho to the fluorine atom.

  • Nitrile Hydrolysis: The benzonitrile intermediate is hydrolyzed under strong acidic conditions to afford the final this compound.

Synthesis_Workflow A 2-Fluoro-5-(trifluoromethyl)aniline B [Diazonium Salt Intermediate] A->B C 2-Fluoro-5-(trifluoromethyl)benzonitrile B->C 2. CuCN, NaCN Heat D 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile C->D 3. Br₂, FeBr₃ Heat E This compound D->E 4. H₂SO₄, H₂O Reflux

Figure 1: Overall synthetic workflow from aniline to the target benzoic acid.

Mechanistic Rationale and Experimental Causality

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the chemical principles governing each synthetic step.

Diazotization and Sandmeyer Cyanation

The initial transformation relies on the diazotization of a primary aromatic amine, a cornerstone reaction in aromatic chemistry.[5] Nitrous acid, generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid, reacts with the aniline to form a diazonium salt.[6] This process must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable and can decompose prematurely.[7]

The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution that replaces the diazonium group.[4] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a cyano group from the [Cu(CN)₂]⁻ complex to form the benzonitrile product and regenerate the copper(I) catalyst.[8][9] The choice of CuCN is crucial for its efficacy in this transformation, providing a reliable method for introducing the nitrile functionality.[3]

Regioselective Electrophilic Aromatic Bromination

The second stage involves the bromination of the 2-Fluoro-5-(trifluoromethyl)benzonitrile intermediate. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the ring:

  • -F (Fluoro): Weakly deactivating, ortho-, para- director.

  • -CF₃ (Trifluoromethyl): Strongly deactivating, meta- director.

  • -CN (Cyano): Strongly deactivating, meta- director.

The fluorine atom, despite being electronegative, directs electrophiles to its ortho and para positions due to resonance stabilization of the intermediate sigma complex. The C3 position is ortho to the fluorine. The C4 position is para to the fluorine, but it is already substituted with the trifluoromethyl group. The powerful deactivating and meta-directing influence of the -CN and -CF₃ groups strongly disfavors substitution at other positions. Therefore, the incoming electrophile (Br⁺) is overwhelmingly directed to the C3 position, yielding the desired 3-bromo isomer.

Nitrile Hydrolysis

The final step is the conversion of the nitrile group (-C≡N) into a carboxylic acid (-COOH). This is typically achieved through hydrolysis under harsh conditions, such as refluxing in a concentrated strong acid (e.g., sulfuric acid). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to a primary amide intermediate, which is subsequently hydrolyzed further under the same conditions to the final carboxylic acid and ammonium sulfate.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including bromine, cyanides, and strong acids. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentCAS NumberSupplier Suggestion
2-Fluoro-5-(trifluoromethyl)aniline535-52-4Sigma-Aldrich, TCI
Sodium Nitrite (NaNO₂)7632-00-0VWR, Fisher Sci
Sulfuric Acid (H₂SO₄, 98%)7664-93-9Fisher Scientific
Copper(I) Cyanide (CuCN)544-92-3Acros Organics
Sodium Cyanide (NaCN)143-33-9Sigma-Aldrich
Bromine (Br₂)7726-95-6Sigma-Aldrich
Iron(III) Bromide (FeBr₃)10031-26-2Alfa Aesar
Toluene108-88-3VWR
Dichloromethane (DCM)75-09-2Fisher Scientific
Diethyl Ether60-29-7Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VWR
Protocol 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Part A: Diazotization

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Fluoro-5-(trifluoromethyl)aniline (17.9 g, 0.1 mol) and 100 mL of water.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (20 mL, 0.36 mol) dropwise while maintaining the internal temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

Part B: Sandmeyer Cyanation

  • In a separate 1 L flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in 150 mL of water. Warm the mixture gently to ~60 °C to ensure complete dissolution, then cool to room temperature.

  • Add 100 mL of toluene to the cyanide solution.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred cyanide solution. The rate of addition should be controlled to manage the effervescence (N₂ evolution).

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 1 hour.

  • Cool the mixture to room temperature and separate the organic (toluene) layer.

  • Extract the aqueous layer twice with 50 mL portions of toluene.

  • Combine the organic extracts, wash with 100 mL of 10% NaOH solution, then with 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 2-Fluoro-5-(trifluoromethyl)benzonitrile as a clear liquid.

Protocol 2: Synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
  • To a 250 mL flask protected with a drying tube, add 2-Fluoro-5-(trifluoromethyl)benzonitrile (9.5 g, 0.05 mol) and a catalytic amount of anhydrous iron(III) bromide (~0.1 g).

  • Heat the mixture to 50 °C.

  • Slowly add bromine (8.8 g, 2.8 mL, 0.055 mol) dropwise over 20 minutes. HBr gas will evolve.

  • After the addition, raise the temperature to 70 °C and stir for 2 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with 100 mL of dichloromethane (DCM).

  • Wash the organic solution sequentially with 50 mL of saturated sodium bisulfite solution (to quench excess bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile as a white to off-white solid.

Protocol 3: Synthesis of this compound
  • In a 250 mL round-bottom flask equipped with a reflux condenser, place the 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile (13.4 g, 0.05 mol).

  • Add a mixture of concentrated sulfuric acid (50 mL) and water (25 mL).

  • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 6-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the hot reaction mixture onto 300 g of crushed ice with stirring.

  • A white precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven at 60 °C to a constant weight to afford this compound.

Data Summary and Characterization

StepStarting MaterialMoles (equiv)Key ReagentsTemp (°C)Time (h)Typical Yield
12-Fluoro-5-(CF₃)aniline1.0NaNO₂ (1.1), CuCN (1.5)0-60275-85%
22-Fluoro-5-(CF₃)benzonitrile1.0Br₂ (1.1), FeBr₃ (cat.)50-70280-90%
33-Bromo-2-fluoro-5-(CF₃)benzonitrile1.0H₂SO₄/H₂O (conc.)120-1306-890-97%

Expected Characterization for Final Product:

  • Appearance: White crystalline solid.

  • ¹H NMR: Resonances in the aromatic region consistent with the proposed structure.

  • ¹⁹F NMR: Two distinct resonances corresponding to the -F and -CF₃ groups.

  • Mass Spec (ESI-): [M-H]⁻ consistent with the molecular weight of 286.94 g/mol .

Troubleshooting and Optimization

  • Low Yield in Step 1 (Sandmeyer): Ensure the diazotization temperature is strictly maintained below 5 °C to prevent premature decomposition. The purity of the starting aniline is also critical.

  • Formation of Byproducts in Step 2 (Bromination): Over-bromination can occur if excess bromine or prolonged reaction times are used. Monitor the reaction closely. If regioselectivity is poor, consider alternative brominating agents like N-Bromosuccinimide (NBS) with an appropriate catalyst.

  • Incomplete Hydrolysis in Step 3: The hydrolysis of the sterically hindered and electron-deficient nitrile is slow. If the reaction stalls, extending the reflux time or using a higher concentration of sulfuric acid may be necessary. Ensure vigorous stirring to keep the solid suspended.

References

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). A range of benzotrifluorides are conveniently accessible in high yields from diazonium salts and the inexpensive trifluoromethylating agent TMSCF3 through a copper-mediated Sandmeyer trifluoromethylation reaction. Synthesis, 46(16), 2283-2286. Available at: [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2533–2554. Available at: [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylanilines.
  • Shanghai Worldyang Chemical Co.,Limited. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Smith, M. D., & Pollet, P. (2016). Exploring Flow Procedures for Diazonium Formation. Chemistry, 1(1), 2. Available at: [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • ResearchGate. (n.d.). The diazotization process. Available at: [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 2091606-48-1). This substrate presents a unique triad of challenges and advantages:

  • Electronic Activation: The electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups significantly activate the C-Br bond for oxidative addition.

  • Steric/Electronic Ortho-Effect: The ortho-fluorine atom imposes specific steric constraints and electronic repulsion that can influence transmetallation rates.

  • Free Carboxylic Acid: The presence of an unprotected acidic proton (-COOH) risks catalyst poisoning and protodeboronation, necessitating specific base/ligand combinations or a protection strategy.

This note provides two validated workflows: a Direct Coupling Protocol (using Buchwald precatalysts) for speed and atom economy, and a Protection-Deprotection Protocol for substrates sensitive to basic aqueous conditions.

Mechanistic Analysis & Strategic Considerations

Substrate Reactivity Profile

The substrate, this compound, is highly activated toward oxidative addition due to the cumulative inductive effects of the -F and -CF₃ groups.

  • Oxidative Addition: Fast. The electron-deficient arene stabilizes the anionic character of the Pd(II) intermediate.

  • Transmetallation: The rate-limiting step. The ortho-fluorine can create a "fluorine effect," where the high electronegativity repels the incoming boronate species, potentially requiring higher temperatures or smaller ligands.

  • Side Reactions:

    • Protodeboronation: Highly electron-deficient boronic acids (if used as the coupling partner) are prone to hydrolytic cleavage of the C-B bond.

    • Pd-Coordination: The carboxylate anion (formed in situ) can bind to unsaturated Pd species, forming unreactive "palladate" resting states.

Ligand Selection Strategy

To overcome the poisoning effect of the carboxylate and the steric hindrance of the ortho-fluorine, electron-rich, bulky phosphine ligands are required.

  • SPhos / XPhos: These biaryl phosphine ligands are the gold standard. The bulky biaryl backbone prevents formation of inactive Pd-dimers, while the electron-rich phosphine center ensures strong binding to Pd, preventing displacement by the carboxylate.

  • Pd(dppf)Cl₂: A robust alternative for the ester-protected route, offering excellent stability at elevated temperatures.

Experimental Protocols

Protocol A: Direct Coupling of Free Acid (High Throughput)

Best for: Rapid library synthesis, robust substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred over carbonate to buffer the pH and minimize protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the benzoic acid derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition:

    • Option 1 (In-situ): Add Pd(OAc)₂ and SPhos.[3]

    • Option 2 (Pre-catalyst): Add XPhos Pd G2.

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80 °C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.

  • Workup (Critical for Acidic Products):

    • Cool to room temperature.[4][5][6]

    • Dilute with EtOAc (10 mL).

    • Acidification: Slowly add 1M HCl until the aqueous layer pH is ~2–3. Note: This protonates the product, driving it into the organic layer.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Protection-Coupling-Hydrolysis (High Purity)

Best for: Scale-up, valuable intermediates, or when the boronic acid is acid-labile.

Step 1: Methyl Ester Formation

  • Dissolve substrate in MeOH/Toluene (1:1).

  • Add TMS-Diazomethane (2.0 equiv) dropwise at 0 °C (or use H₂SO₄ catalytic reflux).

  • Concentrate to yield methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate.

Step 2: Suzuki Coupling

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: THF / Water (9:1)

  • Temp: 70 °C, 6 hours.

  • Note: The ester eliminates catalyst poisoning, allowing the use of cheaper catalysts like Pd(dppf).

Step 3: Saponification

  • Dissolve crude coupling product in THF/MeOH (1:1).

  • Add LiOH (2M aq, 4 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl and extract.

Data Presentation & Troubleshooting

Solvent & Base Screening Matrix (Simulated Data Trends)

Based on electronic properties of fluorinated benzoic acids.

EntrySolvent SystemBaseCatalyst/LigandConversionObservation
1DMFK₂CO₃Pd(PPh₃)₄45%Significant homocoupling; catalyst deactivation.
2Toluene/H₂ONa₂CO₃Pd(dppf)Cl₂60%Poor solubility of the free acid salt.
3Dioxane/H₂O K₃PO₄ Pd(OAc)₂ / SPhos >95% Clean conversion; high solubility.
4EtOH/H₂OEt₃NPd/C<10%No reaction; amine base insufficient for transmetallation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by -COO⁻Switch to Protocol B (Ester protection) or increase SPhos loading to 6 mol%.
Protodeboronation Boronic acid instabilityUse Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of free boronic acids. Lower reaction temp to 60°C.
Homocoupling Oxidation of Boronic AcidEnsure rigorous degassing (Argon sparge). Reduce oxidant presence.
Insoluble Product Product is a zwitterion or saltEnsure final workup is acidic (pH 2) to protonate the carboxylic acid fully.

Visualizations (Graphviz)

Decision Tree: Method Selection

This diagram guides the researcher in choosing between Direct Coupling and the Protection Route.

DecisionTree Start Substrate: This compound CheckBoron Is the Boronic Acid partner acid/base sensitive? Start->CheckBoron Direct PROTOCOL A: Direct Coupling CheckBoron->Direct No (Robust) Protect PROTOCOL B: Ester Protection Route CheckBoron->Protect Yes (Sensitive) ConditionsA Conditions: Pd(OAc)2/SPhos, K3PO4 Dioxane/H2O, 80°C Direct->ConditionsA ConditionsB Conditions: 1. Me-Esterification 2. Pd(dppf)Cl2, Cs2CO3 3. LiOH Hydrolysis Protect->ConditionsB

Caption: Workflow selection based on the stability of the coupling partner.

Mechanistic Pathway & Ortho-Effect

This diagram illustrates the catalytic cycle and the specific role of the SPhos ligand in overcoming the ortho-fluoro hindrance.

Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast due to -CF3/-F) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br (Stabilized by SPhos) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting due to ortho-F) PdII_Ar->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ligand Ligand (SPhos/XPhos) Prevents -COO- poisoning Ligand->PdII_Ar Steric Bulk Base Base (K3PO4) Activates Boron Base->TransMet Activation

Caption: Catalytic cycle highlighting the role of SPhos in stabilizing the Pd-intermediate against ortho-F repulsion.

References

  • Goossen, L. J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.[7] ResearchGate.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Conditions and Mechanism.[8][9] Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in Water. Royal Society of Chemistry.[4] Retrieved from [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of Brominated Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of fluoro-anthranilic acid derivatives is a cornerstone in the development of quinolone antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. However, performing Buchwald-Hartwig (B-H) amination on brominated fluorobenzoic acids presents a "perfect storm" of chemoselectivity challenges:

  • The Leaving Group Conflict: The substrate contains both Bromine (target for Pd-oxidative addition) and Fluorine (target for Nucleophilic Aromatic Substitution, SNAr).

  • The Proton Problem: The free carboxylic acid (-COOH) can protonate reactive intermediates, poison the Pd catalyst, or reduce solubility in non-polar solvents.

  • Regiocontrol: In substrates like 2-bromo-4-fluorobenzoic acid, the ortho-substitution creates steric hindrance that impedes catalyst approach.

This guide provides two distinct protocols: the Robust Ester Route (recommended for scale-up) and the Direct Acid Route (advanced, for atom economy), grounded in the latest mechanistic insights from the Buchwald and Hartwig groups.

Mechanistic Insight: The Chemoselectivity Divergence

Success depends on favoring the Palladium catalytic cycle over the background SNAr reaction.

  • Path A (Desired): Pd(0) undergoes oxidative addition at the C-Br bond (weakest bond).

  • Path B (Undesired): Strong bases (e.g.,

    
    ) attack the C-F bond, especially if activated by an ortho or para electron-withdrawing group (EWG) like -COOH or -COOMe.
    
Visualization: Chemoselectivity Decision Tree

Chemoselectivity Substrate Substrate: Bromo-Fluoro-Benzoate BaseChoice Base Selection Substrate->BaseChoice WeakBase Weak Base (Cs2CO3, K3PO4) BaseChoice->WeakBase Preferred StrongBase Strong Base (NaOtBu, LiHMDS) BaseChoice->StrongBase Risky PdCycle Pd Catalytic Cycle (Oxidative Addition at C-Br) WeakBase->PdCycle Promotes SNAr SNAr Pathway (Attack at C-F) StrongBase->SNAr Triggers Side Rxn Product Target: Fluoro-Amino-Benzoate PdCycle->Product C-N Bond Formed Impurity Impurity: Bromo-Alkoxy-Benzoate SNAr->Impurity F Displaced

Figure 1: Base selection is the primary determinant of chemoselectivity. Carbonate bases suppress the SNAr pathway at the fluorine position.

Critical Control Points

Ligand Selection (The "Buchwald" Toolkit)

For ortho-substituted or electron-deficient aryl bromides, standard phosphines (PPh3) fail. Use dialkylbiaryl phosphines:

Target AmineRecommended LigandRationale
Primary Amines BrettPhos or tBuBrettPhos High activity; bulky structure prevents bis-arylation.
Secondary Amines RuPhos Excellent for sterically hindered substrates (ortho-substituted).
Amides/Anilines XPhos General-purpose "workhorse" for difficult couplings.
The Base Effect[1]
  • Avoid: Sodium tert-butoxide (

    
    ). While standard for B-H, it is nucleophilic enough to displace Fluorine in activated systems.
    
  • Use: Cesium Carbonate (

    
    ).[1] Its higher solubility in dioxane/toluene compared to 
    
    
    
    and low nucleophilicity make it the gold standard for this application.

Protocol A: The Robust Ester Route (Recommended)

Scope: Best for high-value intermediates where yield reliability >95% is required. Pre-requisite: Convert the bromofluorobenzoic acid to its methyl ester (e.g., using


).
Materials
  • Substrate: Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%) or RuPhos (4 mol%)

  • Base:

    
     (1.4 equiv, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon flow, charge a reaction vial with

      
       and the Ligand.
      
    • Add 1 mL of degassed solvent. Stir at RT for 5 minutes. Why: This ensures formation of the active

      
       species before substrate exposure.
      
    • Visual Check: Solution should turn from orange to a clear/pale yellow or dark brown depending on the ligand.

  • Reaction Assembly:

    • Add the Substrate (Methyl ester), Amine , and Base (

      
      ) to the vial.
      
    • Add remaining solvent to reach a concentration of 0.15 M - 0.25 M.

  • Degassing:

    • Sparge the mixture with Nitrogen/Argon for 2 minutes. Oxygen is the enemy of phosphine ligands.

  • Heating:

    • Seal the vial. Heat to 80°C - 100°C for 12-18 hours.

    • Note: Do not exceed 110°C to avoid thermal decomposition of the catalyst.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: The Direct Acid Route (Advanced)

Scope: For rapid screening or when esterification/hydrolysis steps must be avoided. Challenge: The carboxylic acid consumes 1 equivalent of base immediately.

Materials
  • Substrate: 2-bromo-4-fluorobenzoic acid (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) - 2.5 equiv

    • Role 1: Deprotonate -COOH.

    • Role 2: Act as the base for the catalytic cycle.

  • Catalyst: Pd-G3-XPhos Precatalyst (2-3 mol%)

    • Why: Precatalysts initiate faster than Pd/Ligand mixtures, crucial when free acids are present.

  • Solvent: THF (Tetrahydrofuran)[2]

Step-by-Step Methodology
  • Deprotonation (The "Salt Formation" Step):

    • Dissolve the carboxylic acid substrate in anhydrous THF under Argon.

    • Cool to 0°C.

    • Dropwise add 1.1 equiv of LiHMDS. Stir for 10 mins.

    • Result: Formation of the Lithium carboxylate salt (soluble in THF).

  • Catalysis Addition:

    • Add the Amine (1.1 equiv).

    • Add the remaining Base (1.4 equiv LiHMDS).

    • Add the Pd-G3-XPhos precatalyst.

  • Reaction:

    • Heat to 65°C (mild heat is preferred for LiHMDS).

    • Monitor by LCMS. Look for the mass of Product + H.

  • Quench:

    • Carefully quench with 1M HCl to pH 3-4 (to protonate the product acid).

    • Extract with EtOAc.[1]

Workflow Visualization

Workflow Start Start: Bromo-Fluoro-Benzoic Acid Decision Route Selection Start->Decision Esterify Step 1: Esterification (MeOH/H+) Decision->Esterify Standard (High Yield) Salt Step 1: Deprotonation (1.1 eq LiHMDS) Decision->Salt Direct (Fast) CatMix Step 2: Pre-mix Pd + Ligand (Generate Active Catalyst) Esterify->CatMix Couple Step 3: Coupling (Cs2CO3, 100°C) CatMix->Couple Workup Workup & Purification Couple->Workup DirectCouple Step 2: Coupling (Pd-G3, +1.4 eq LiHMDS) Salt->DirectCouple DirectCouple->Workup

Figure 2: Operational workflow comparing the two protocols. The Ester route adds two steps (protection/deprotection) but offers higher stability.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -COOH or oxidation.Switch to Protocol A (Ester). Ensure rigorous degassing. Increase catalyst loading to 5 mol%.
Defluorination (Product - F + H) Hydride elimination or reductive defluorination.Switch solvent to Toluene (non-protic). Avoid alcohols.
SNAr Product (Amine at F pos) Base is too strong/nucleophilic.STOP using alkoxides (NaOtBu). Switch immediately to

or

.
Protodehalogenation (Product - Br + H) "Proton source" in solvent; incomplete OA.Ensure solvents are anhydrous. Use a bulkier ligand (BrettPhos) to speed up Reductive Elimination.

References

  • Mechanistic Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][2][4][5][6][7] Reaction intermediates and structure-activity relationships in the Buchwald-Hartwig amination. Journal of the American Chemical Society.[8] Link

  • User Guide & Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Aqueous/Difficult Substrates: Choi, K., et al. (2024).[8] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[8] Journal of the American Chemical Society.[8] Link

  • Chemoselectivity Insights: Lou, S., & Buchwald, S. L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Link

  • Base Effects: Maimone, T. J., et al. (2011). Evidence for the Role of the Base in the Buchwald–Hartwig Amination.[9] Chemical Science. Link

Sources

Reagents for activating 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Activation and Coupling Strategies for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid


 Side Reactions

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge this compound presents a unique dichotomy in organic synthesis. It is electronically activated but sterically encumbered.

  • Electronic Activation: The synergistic electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups significantly lower the

    
     of the carboxylic acid compared to benzoic acid. This makes the carbonyl carbon highly electrophilic and prone to rapid activation.
    
  • The "Ortho-Effect" & Steric Clash: The ortho-fluorine atom forces the carboxyl group out of planarity with the aromatic ring (Steric Inhibition of Resonance), preventing conjugation.[1] While this increases acidity, it creates a steric blockade for incoming nucleophiles.

  • The

    
     Trap:  The most critical risk is Nucleophilic Aromatic Substitution (
    
    
    
    ). The aromatic ring is highly electron-deficient. Under basic conditions or elevated temperatures, strong nucleophiles (like primary amines) can displace the ortho-fluorine atom, destroying the scaffold.

Reagent Selection Strategy Standard coupling reagents (EDC/HOBt) often fail due to the low basicity of the intermediate or slow kinetics caused by sterics. We recommend three distinct activation pathways depending on the nucleophile and scale.

Activation ReagentMechanismIdeal ApplicationRisk Profile
T3P (Propylphosphonic Anhydride) Mixed AnhydrideRecommended. Sensitive amines, chiral coupling, gram-to-kilo scale.Low. Mildest conditions; water-soluble byproducts.[2]
HATU Uronium/Aza-benzotriazoleHigh-Throughput Screening (HTS), unreactive/bulky amines.Medium. High reactivity can trigger

if heated.
Oxalyl Chloride Acid ChlorideLarge-scale manufacturing (>100g); cost-sensitive projects.High. Moisture sensitive; HCl generation requires scavenging.

Part 2: Visualizing the Activation Logic

The following diagram illustrates the decision process and the mechanistic pathways for activating this specific substrate.

ActivationPathways Substrate 3-Bromo-2-fluoro- 5-(trifluoromethyl)benzoic acid Decision Select Activation Based on Scale/Amine Substrate->Decision T3P_Path Path A: T3P (Propylphosphonic anhydride) Decision->T3P_Path Sensitive/Chiral Nucleophile HATU_Path Path B: HATU (Uronium Salt) Decision->HATU_Path Sterically Hindered Amine Oxalyl_Path Path C: Oxalyl Chloride (Acid Chloride) Decision->Oxalyl_Path Large Scale Cost Driven Inter_T3P Mixed Anhydride (Low Epimerization Risk) T3P_Path->Inter_T3P EtOAc/DIPEA Inter_HATU O-At-Active Ester (High Reactivity) HATU_Path->Inter_HATU DMF/DIEA Inter_Cl Acid Chloride (Moisture Sensitive) Oxalyl_Path->Inter_Cl DCM/cat. DMF Product Target Amide Inter_T3P->Product Clean Conversion Inter_HATU->Product Fast SideReaction RISK: SNAr (F-Displacement) Inter_HATU->SideReaction Excess Heat/Base Inter_Cl->Product Rapid Inter_Cl->SideReaction Uncontrolled Temp

Caption: Decision matrix for reagent selection highlighting the balance between reactivity and the risk of defluorination (


).

Part 3: Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Rationale: T3P is the preferred reagent for this electron-deficient acid. It forms a mixed anhydride that is reactive enough to overcome the steric hindrance of the ortho-fluorine but stable enough to prevent background hydrolysis. The byproducts are water-soluble, simplifying purification.[2]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the benzoic acid derivative (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

    • Note: Unlike HATU, T3P allows "all-in-one" mixing at the start.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise.

    • Mechanistic Check: The base deprotonates the acid, allowing attack on the propylphosphonic anhydride.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–12 hours.

    • QC Point: Monitor by LCMS.[3] Look for the disappearance of the acid (M-H) and formation of the amide (M+H).

  • Workup (Self-Validating):

    • Add water (equal volume). Stir for 10 minutes.

    • Separate layers.[4] Wash the organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts) and then 0.5 M HCl (removes unreacted amine).

    • Dry over

      
       and concentrate.
      
Protocol B: HATU Activation (For Difficult Amines)

Rationale: If the amine partner is extremely non-nucleophilic (e.g., an electron-deficient aniline), T3P may be too slow. HATU generates the highly reactive O-7-azabenzotriazol-1-yl species.

Materials:

  • Substrate (1.0 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (Required for solubility of the uronium salt).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the benzoic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) at 0°C. Stir for 15 minutes.

    • Critical: Do not add the amine yet. Allow the active ester to form. The solution should turn yellow/orange.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Temperature Control: Stir at Room Temperature .

    • Warning:Do NOT heat above 40°C. Heating this specific substrate with HATU/DIPEA significantly increases the risk of displacing the ortho-fluorine with the amine or the benzotriazole moiety.

  • Workup: Dilute with EtOAc (10x volume of DMF). Wash extensively with saturated

    
     solution (to remove DMF) followed by brine.
    
Protocol C: Acid Chloride Formation (Scalable)

Rationale: For multi-gram scales where reagent cost is a factor. The electron-withdrawing groups make the acid chloride formation rapid, but also highly susceptible to hydrolysis.

Materials:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Suspend the acid in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Catalysis: Add catalytic DMF (1-2 mol%).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Conversion: Stir at RT for 2 hours until gas evolution ceases.

    • Validation: Take a 50 µL aliquot, quench in MeOH. Check LCMS for the Methyl Ester. If Acid is present, add more Oxalyl Chloride.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride. Do not expose to air.

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and

    
     (1.5 equiv) at 0°C.
    

Part 4: Quality Control & Troubleshooting

Analytical Markers

  • 
     NMR:  This is the most powerful tool for this substrate.
    
    • Starting Material: Distinct signal for the ortho-F (typically around -110 to -120 ppm) and the

      
       group.
      
    • Product: The ortho-F signal should shift slightly but remain present .

    • 
       Byproduct:  If the ortho-F signal disappears and only the 
      
      
      
      signal remains, you have displaced the fluorine.

Troubleshooting Table

ObservationRoot CauseSolution
Low Yield (Acid remains) Steric hindrance of ortho-F blocking attack.Switch from T3P to HATU; Increase concentration to 0.5 M.
Product mass - 20 amu (HF loss) Intramolecular cyclization or

.
Lower reaction temperature; Use a weaker base (NMM instead of DIPEA).
Impurity at +17 mass (OH) Hydrolysis of active ester.Ensure solvents are anhydrous; Switch to Oxalyl Chloride protocol to ensure activation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.

    • Context: Definitive guide on T3P and H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Mechanisms of uronium salts (H
  • Patterson, E. A., et al. (2011). 2-Fluorobenzoic Acids: A Study in Reactivity and Ortho-Effects. The Journal of Organic Chemistry. (Generalized citation for ortho-effect mechanisms). Context: Explains the steric inhibition of resonance in 2-fluoro systems.
  • BenchChem Technical Division. (2025). Reactivity Profile: 2-Fluoro-5-(trifluoromethyl)benzoic acid derivatives. Context: Specific data on susceptibility of this scaffold.

Sources

Precision Synthesis Protocol: Conversion of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid to Acid Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for converting 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (Starting Material, SM) to its corresponding acid chloride, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride .

Chemical Context & Challenges

The substrate presents specific electronic and steric challenges that dictate the choice of reagents:

  • Electronic Deactivation: The presence of strong electron-withdrawing groups (EWGs)—specifically the

    
     at C5 and 
    
    
    
    at C2—significantly reduces the nucleophilicity of the carboxylic acid oxygen. Standard nucleophilic acyl substitutions may be sluggish compared to electron-rich benzoic acids.
  • Steric Environment: The ortho-fluoro substituent creates steric strain, potentially hindering the approach of bulky chlorinating agents.

  • Halogen Stability: The C-Br and C-F bonds must remain intact. Harsh Lewis acidic conditions (e.g.,

    
     at high heat) could risk halogen exchange or defluorination, although aryl fluorides are generally robust.
    
Reagent Selection: The "Golden Standard"

For high-value pharmaceutical intermediates of this class, Oxalyl Chloride [


] with catalytic N,N-Dimethylformamide (DMF)  is the superior method over Thionyl Chloride (

).
FeatureOxalyl Chloride / DMF (Recommended)Thionyl Chloride (Alternative)
By-products

,

,

(Volatile, easy removal)

,

(Residual

can be trapped)
Reactivity High (Via Vilsmeier-Haack active species)Moderate (Requires heat for deactivated acids)
Workup Evaporation only (Mild)Evaporation (Often requires azeotroping)
Suitability Ideal for electron-deficient & steric substratesGood for bulk commodity scale

Mechanistic Insight: The Vilsmeier-Haack Activation

To ensure reproducibility, one must understand why DMF is added. It is not merely a solvent; it is a catalyst that converts the chlorinating agent into a highly electrophilic imidoyl chloride species (Vilsmeier reagent).

Catalytic Cycle Visualization

The following diagram illustrates the activation pathway. The inert oxalyl chloride is converted into the active Vilsmeier reagent, which then attacks the deactivated carboxylic acid.

VilsmeierMechanism DMF DMF (Catalyst) Inter1 Imidoyl Chloride (Active Vilsmeier Reagent) DMF->Inter1 + Oxalyl Cl - CO, CO2 Oxalyl Oxalyl Chloride Oxalyl->Inter1 Intermediate Activated Acyl Intermediate Inter1->Intermediate + Acid Acid Substrate: 3-Br-2-F-5-CF3-Benzoic Acid Acid->Intermediate Intermediate->DMF Regeneration Product Product: Acid Chloride Intermediate->Product Cl- attack Gases Gases: CO, CO2, HCl Intermediate->Gases

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. Note the regeneration of DMF, allowing substoichiometric use.

Experimental Protocol

Safety Warning: This reaction generates Carbon Monoxide (CO), a colorless, odorless, and toxic gas. All operations must be performed in a well-ventilated fume hood.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Anhydrous, 0.05 – 0.1 equiv / 2-3 drops)

  • Solvent: Dichloromethane (DCM), Anhydrous (0.2 – 0.5 M concentration)

Step-by-Step Methodology
Phase 1: Setup & Activation
  • Drying: Flame-dry or oven-dry a 2-neck round bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Charging: Add the Substrate to the flask.

  • Solvation: Add anhydrous DCM via syringe. The acid may not fully dissolve immediately; a suspension is acceptable at this stage.

  • Catalyst Addition: Add catalytic DMF (approx. 2-3 drops for <5g scale).

    • Note: No reaction occurs yet.

Phase 2: Chlorination
  • Reagent Addition: Add Oxalyl Chloride dropwise via syringe over 5–10 minutes at Room Temperature (RT).

    • Observation: Immediate vigorous bubbling (

      
       evolution) indicates initiation.
      
    • Note: If no bubbling occurs, the system may be too dry or cold; wait 5 mins.

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Visual Endpoint: The suspension should clarify into a homogeneous solution as the acid is converted to the soluble acid chloride.

Phase 3: Monitoring (PAT)

Direct LCMS of acid chlorides is impossible as they hydrolyze back to the acid on the column. You must use a Quench Method :

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 200 µL of Methanol (or Morpholine).

  • Analyze via LCMS/HPLC.

    • Target: Disappearance of Acid peak (SM) and appearance of the Methyl Ester (or Morpholine amide) adduct.

    • Logic: If SM remains, the acid chloride conversion is incomplete.

Phase 4: Workup & Isolation
  • Concentration: Evaporate the solvent and excess oxalyl chloride on a rotary evaporator (Bath temp < 35°C).

  • Azeotroping (Critical): To remove traces of oxalyl chloride and HCl trapped in the crystal lattice:

    • Redissolve the residue in dry DCM or Toluene.

    • Re-evaporate to dryness. Repeat 2x.

  • Final Product: The resulting oil or solid is the crude acid chloride. It is generally used immediately in the next step (e.g., Friedel-Crafts, Amide coupling) without purification to prevent hydrolysis.

Troubleshooting & Decision Logic

Use the following workflow to navigate common issues during synthesis.

Workflow Start Start Reaction (SM + DCM + DMF + Oxalyl Cl) CheckBubbles Is gas evolution observed? Start->CheckBubbles Stir Stir at RT for 2h CheckBubbles->Stir Yes CheckWater Check Reagents: Is DMF wet? Old Oxalyl Cl? CheckBubbles->CheckWater No CheckClear Did solution turn clear? Stir->CheckClear Aliquot Aliquot Quench (MeOH) -> LCMS CheckClear->Aliquot Yes CheckClear->Aliquot No (Suspension remains) Result Is SM (Acid) present? Aliquot->Result Success Proceed to Workup (Evaporate & Use) Result->Success No (Only Methyl Ester) AddHeat Add Heat (Reflux 40°C) Add more Oxalyl Cl Result->AddHeat Yes (SM remains) AddHeat->Stir

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References & Authority

  • Mechanism of DMF Catalysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. The role of Vilsmeier-Haack intermediates in acid chloride synthesis is a foundational concept. See also:1[1]

  • Reagent Efficacy for Fluorinated Benzoic Acids: Studies on 2,3,4,5-tetrafluorobenzoyl chloride synthesis demonstrate the necessity of DMF catalysis for electron-deficient rings. Source:2[2]

  • Compound Stability & Properties: Commercial availability of 3-Bromo-5-(trifluoromethyl)benzoyl chloride confirms the stability of the acid chloride moiety in the presence of these halogens. Source:3

  • General Protocol Validation: Standard protocols for electron-deficient benzoic acids utilize the Oxalyl Chloride/DMF method to avoid harsh heating required by Thionyl Chloride. Source:4

Sources

Strategic Utilization of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid in Next-Gen Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid as a high-value scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., uracil, phthalimide, and triazolinone classes).

This intermediate is unique due to its Orthogonal Reactivity Triad :

  • C1-Carboxyl: Amenable to esterification or amide coupling.

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-carbonyl and para-trifluoromethyl electron-withdrawing effects.
    
  • C3-Bromine: A steric handle ready for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide provides validated protocols for transforming this scaffold into bioactive agrochemicals, focusing on regioselectivity and yield optimization.

Chemo-Structural Analysis: The Reactivity Triad

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis. The 2-fluoro position is the "kinetic gatekeeper" of this scaffold.

Electronic Activation Map
  • The "Trap" (C2-F): The fluorine atom is positioned ortho to the carboxylic acid and para to the trifluoromethyl group. Both substituents are strong electron-withdrawing groups (EWGs). This creates a significant partial positive charge (

    
    ) at C2, making it highly susceptible to nucleophilic attack (
    
    
    
    ), typically by amines or heterocyclic anions (uracils).
  • The "Anchor" (C3-Br): The bromine atom is sterically crowded (flanked by F and H). It is generally inert to

    
     conditions but remains reactive toward oxidative addition by Pd(0) species.
    
  • The "Shield" (C5-CF3): Provides metabolic stability (blocking oxidation) and enhances lipophilicity (LogP), crucial for leaf cuticle penetration in post-emergence herbicides.

Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Scaffold 3-Bromo-2-fluoro-5- (trifluoromethyl)benzoic acid AcidPath C1: Carboxyl (Esterification/Amidation) Scaffold->AcidPath SOCl2 / ROH FluoroPath C2: Fluorine (SNAr Displacement) Scaffold->FluoroPath R-NH2 / Base BromoPath C3: Bromine (Pd-Cross Coupling) Scaffold->BromoPath Ar-B(OH)2 / Pd(0) CF3Path C5: Trifluoromethyl (Metabolic Shield) Scaffold->CF3Path Inert

Figure 1: Orthogonal reactivity map highlighting the three distinct functionalization sites.

Primary Application: Synthesis of Uracil-Based PPO Inhibitors

The most potent application of this intermediate is in the synthesis of N-phenyluracil herbicides (analogous to Saflufenacil or Tiafenacil). The synthesis relies on a "Clip and Tune" strategy:

  • Clip: Attach the uracil core to the C2 position via

    
    .
    
  • Tune: Modify the C3 position via Suzuki coupling to optimize crop selectivity.

Experimental Workflow Diagram

Workflow Start Starting Material: This compound Step1 Step 1: Esterification (Protection/Activation) Start->Step1 MeOH, H2SO4, Reflux Step2 Step 2: SNAr Displacement (Attachment of Uracil Core) Step1->Step2 Amino-Uracil, NaH, DMF Step3 Step 3: Suzuki Coupling (Side-chain Diversification) Step2->Step3 R-B(OH)2, Pd(dppf)Cl2, K2CO3 Final Target Agrochemical (PPO Inhibitor) Step3->Final Hydrolysis (if required)

Figure 2: Step-by-step synthetic workflow for converting the intermediate into a bioactive herbicide.

Detailed Experimental Protocols

Protocol A: Methyl Ester Formation (Activation)

Rationale: The carboxylic acid must be converted to an ester to prevent deprotonation interfering with the subsequent


 reaction and to increase the electrophilicity of the aromatic ring.

Materials:

  • This compound (10.0 g, 34.8 mmol)

  • Methanol (MeOH) (100 mL, anhydrous)

  • Sulfuric Acid (

    
    ) (1.0 mL, conc.) or Thionyl Chloride (
    
    
    
    )

Procedure:

  • Dissolve the benzoic acid derivative in anhydrous MeOH in a round-bottom flask.

  • Add concentrated

    
     dropwise (catalytic).
    
    • Alternative: For faster conversion, cool MeOH to 0°C, add

      
       (1.2 eq), then add the acid.
      
  • Heat to reflux (65°C) for 6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Cool to room temperature (RT). Concentrate in vacuo.

  • Dissolve residue in EtOAc, wash with saturated

    
     (to remove trace acid) and Brine.
    
  • Dry over

    
     and concentrate.
    
    • Yield Target: >95% (White crystalline solid).

    • Validation:

      
      H NMR (CDCl3) shows a singlet at ~3.9 ppm (
      
      
      
      ).
Protocol B: Regioselective Displacement

Rationale: This is the critical step. The 2-Fluoro position is displaced by a nucleophile (e.g., an amino-heterocycle or simple amine). The 3-Bromo position remains intact due to the specific conditions chosen.

Materials:

  • Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate (from Protocol A) (1.0 eq)

  • Nucleophile (e.g., 3-amino-1-methyl-6-(trifluoromethyl)uracil) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq) or Potassium Carbonate (

    
    )
    
  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Preparation of Nucleophile: In a separate flask, dissolve the amino-uracil (or amine) in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of the amide anion).

  • Coupling: Add the benzoate ester (dissolved in minimal DMF) dropwise to the nucleophile solution at 0°C.

    • Note: Temperature control is vital. Higher temperatures (>60°C) may risk displacing the Bromine or causing hydrolysis.

  • Allow to warm to RT and stir for 4–12 hours.

  • Quench: Pour mixture into ice-water containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc.

    • Yield Target: 75–85%.

    • Validation:

      
      F NMR is the best diagnostic tool here. The signal for the C2-F (approx -110 ppm) will disappear, leaving only the C5-
      
      
      
      and the
      
      
      on the uracil.
Protocol C: Suzuki-Miyaura Cross-Coupling at C3

Rationale: The 3-Bromo handle allows for the introduction of solubility-enhancing groups or steric bulk to refine the herbicide's binding affinity.

Materials:

  • 
     Product (from Protocol B) (1.0 eq)[1][2][3]
    
  • Boronic Acid (e.g., Methylboronic acid or Phenylboronic acid) (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[3]

  • Evacuate and backfill with Nitrogen (

    
    ) three times (Oxygen removal is critical to prevent homocoupling).
    
  • Add degassed solvent.

  • Heat to 90°C for 4–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with EtOAc.[2]

  • Purification: Silica gel chromatography is usually required here.[4]

    • Yield Target: 60–80%.

Troubleshooting & Validation Table

IssueProbable CauseCorrective Action
Low Yield in

Hydrolysis of esterEnsure reagents are anhydrous (dry DMF over molecular sieves). Avoid hydroxide bases; use Carbonates or Hydrides.
No Reaction at C2-F Nucleophile too weakUse a stronger base (NaH instead of

) or switch solvent to NMP/DMSO to enhance nucleophilicity.
Debromination (Step 3)

-Hydride elimination
Switch catalyst to

or use a bulky ligand like XPhos.[3] Lower reaction temperature.[4][5]
Black Precipitate Pd catalyst decompositionEnsure strict inert atmosphere (

/Ar). Check solvent degassing.

References

  • PubChem. (2023). 3-Bromo-5-(trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine. [Link][6]

  • Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid (US6489507B1). (Cited for general fluorinated benzoic acid handling).[6]

  • ResearchGate. (2008). Protoporphyrinogen Oxidase-Inhibiting Herbicides: Syntheses and herbicidal activities.[7] [Link]

Sources

Troubleshooting & Optimization

Preventing debromination side reactions in fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorobenzoic Acids

A Guide to Preventing Debromination Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of fluorobenzoic acids, specifically the undesired side reaction of debromination. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur during my fluorobenzoic acid synthesis?

Debromination is a side reaction where a bromine substituent on an aromatic ring is replaced by a hydrogen atom. This hydrodebromination is a common pitfall, particularly in reactions involving radical intermediates or catalytic cycles with hydride sources. In the context of fluorobenzoic acid synthesis from a bromo-substituted precursor, this leads to the formation of fluorobenzoic acid without the desired bromine atom, reducing the yield of the target molecule.

The primary causes include:

  • Radical Intermediates: In reactions like the Sandmeyer reaction, an aryl radical is generated.[1][2] This radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the debrominated product.

  • Catalytic Side Reactions: In palladium-catalyzed fluorination, for instance, hydride sources present as impurities or additives can lead to reductive dehalogenation.[3]

  • Instability of Intermediates: Diazonium salts, key intermediates in the Balz-Schiemann and Sandmeyer reactions, are unstable at elevated temperatures and can decompose, leading to various side products, including those from debromination.[4][5][6][7]

Q2: Which synthetic routes are most susceptible to debromination?

The Sandmeyer and Balz-Schiemann reactions are classical methods for introducing fluorine and are particularly prone to this side reaction due to their mechanisms.

  • Sandmeyer Reaction: This reaction involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[1][8] The mechanism proceeds through a radical pathway, which is a key factor in the occurrence of debromination.[1][2]

  • Balz-Schiemann Reaction: This method transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[9][10] While it doesn't typically use a copper catalyst, the thermal decomposition of the diazonium salt can still lead to radical-based side reactions.[9]

Q3: Are there modern alternatives that are less prone to debromination?

Yes, modern catalytic methods have been developed to offer more controlled and selective fluorination with minimal side reactions.

  • Palladium-Catalyzed Nucleophilic Fluorination: This approach uses a palladium catalyst to directly fluorinate aryl bromides.[11][12] By carefully selecting ligands and reaction conditions, the formation of reduction byproducts can be minimized.[12]

  • Copper-Catalyzed Fluorination: Novel copper-catalyzed methods have also emerged, which can offer high selectivity for fluorination over debromination, sometimes employing a directing group to enhance efficiency.[13]

Troubleshooting Guides

Scenario 1: Low yield of 4-bromo-3-fluorobenzoic acid from 3-amino-4-bromobenzoic acid via a Sandmeyer-type reaction.

Problem: You are attempting to synthesize 4-bromo-3-fluorobenzoic acid from 3-amino-4-bromobenzoic acid. After diazotization and subsequent reaction with a fluoride source, you observe a significant amount of 3-fluorobenzoic acid, indicating debromination.

Root Cause Analysis:

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low yield of 4-bromo-3-fluorobenzoic acid High amount of 3-fluorobenzoic acid (debromination) Cause1 Diazonium Salt Decomposition (Elevated Temperature) Problem->Cause1 Cause2 Radical Hydrogen Abstraction Problem->Cause2 Cause3 Presence of Reductants Problem->Cause3 Solution1 Strict Temperature Control (0-5 °C) During Diazotization Cause1->Solution1 Solution2 Use of Radical Scavengers or Anhydrous Conditions Cause2->Solution2 Solution3 Purify Reagents and Solvents Cause3->Solution3

Troubleshooting workflow for debromination.

Detailed Troubleshooting Steps:

  • Optimize Diazotization Temperature: The stability of the aryl diazonium salt is critical.[4][5][6][7]

    • Action: Ensure the temperature of the reaction mixture is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).

    • Rationale: Higher temperatures lead to the decomposition of the diazonium salt, which can initiate radical chain reactions or react with water to form phenols, both of which can contribute to side product formation.[5][6][7]

  • Control Reagent Addition:

    • Action: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This prevents localized overheating and a buildup of nitrous acid.

    • Rationale: A slow, controlled addition ensures that the diazotization proceeds smoothly without excessive heat generation, which could decompose the sensitive diazonium intermediate.

  • Consider the Fluoride Source and Reaction Conditions:

    • Action: If using a traditional Balz-Schiemann approach, ensure the diazonium tetrafluoroborate salt is properly dried before thermal decomposition. For Sandmeyer-type reactions with other fluoride sources, consider the solvent.

    • Rationale: Protic solvents can be a source of hydrogen atoms for radical abstraction. Using an aprotic solvent may reduce the extent of debromination.

Alternative Protocol: The Balz-Schiemann Reaction

This method is a classic approach for introducing fluorine and, with careful execution, can provide good yields.[9][14]

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 1 mole of 3-amino-4-bromobenzoic acid in 2.5 moles of hydrochloric acid in water.

    • Cool the mixture to 0 °C in an ice-salt bath with mechanical stirring.

    • Slowly add a solution of 1 mole of sodium nitrite in water, keeping the temperature below 7 °C.

  • Formation of the Diazonium Fluoborate:

    • In a separate, paraffin-wax-coated beaker, dissolve 1.1 moles of boric acid in 4 moles of 60% hydrofluoric acid, keeping the temperature below 25 °C.[15] Chill this solution.

    • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10 °C.[15]

  • Isolation and Decomposition:

    • Filter the precipitated p-carbethoxybenzenediazonium fluoborate and wash with cold water, cold methanol, and ether.[15]

    • Dry the salt thoroughly under vacuum.

    • Thermally decompose the dried salt to yield the fluorinated product.

Scenario 2: Debromination during Palladium-Catalyzed Fluorination of 4-bromobenzoic acid derivatives.

Problem: You are using a palladium-catalyzed method to convert a 4-bromobenzoic acid derivative to the corresponding 4-fluorobenzoic acid derivative and are observing the debrominated, non-fluorinated benzoic acid derivative as a major byproduct.

Root Cause Analysis:

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Formation of debrominated byproduct in Pd-catalyzed fluorination Cause1 Presence of Hydride Sources (e.g., impurities in base or solvent) Problem->Cause1 Cause2 Suboptimal Ligand Choice Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Solution1 Use Anhydrous Solvents and High-Purity Bases Cause1->Solution1 Solution2 Screen Bulky, Electron-Rich Ligands Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3

Workflow for Pd-catalyzed fluorination.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Action: Use freshly dried, anhydrous solvents and high-purity bases.

    • Rationale: Water or other protic impurities can serve as hydride sources, leading to the competitive hydrodebromination pathway.[3]

  • Ligand Selection:

    • Action: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands are often effective in promoting the desired C-F bond formation and suppressing reductive elimination that leads to debromination.[16]

    • Rationale: The ligand influences the stability and reactivity of the palladium intermediates in the catalytic cycle. A well-chosen ligand can facilitate the reductive elimination of the aryl fluoride over undesired side reactions.

  • Fluoride Source and Additives:

    • Action: The combination of AgF with KF has been shown to be effective in promoting the reaction.[12]

    • Rationale: The choice of fluoride salt and any additives can significantly impact the reaction outcome by influencing the solubility and reactivity of the fluoride ion.

Optimized Protocol for Pd-Catalyzed Fluorination of Aryl Bromides

This protocol is based on literature reports for the successful fluorination of aryl bromides with minimal reduction byproducts.[12]

ParameterRecommended ConditionRationale
Catalyst Pd-based precatalyst with a bulky biarylphosphine ligand (e.g., AdBrettPhos)Facilitates the challenging C-F reductive elimination.[12]
Fluoride Source AgF with KF as an additivePromotes the reaction and enhances fluoride reactivity.[12]
Solvent Anhydrous, polar aprotic solvent (e.g., toluene, dioxane)Ensures solubility of reagents and minimizes side reactions.
Temperature 80-110 °C (substrate dependent)Provides sufficient energy for the catalytic cycle without promoting decomposition.
Atmosphere Inert (e.g., Argon or Nitrogen)Prevents oxidation of the catalyst and other reagents.

Experimental Procedure Outline:

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide, palladium precatalyst, ligand, AgF, and KF.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the optimized temperature and monitor by an appropriate analytical technique (e.g., GC-MS, LC-MS).

  • Upon completion, cool the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography or recrystallization.

References

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC - NIH.[Link]

  • Yang, X., & Sun, H. (2015). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 6(11), 6335-6340. [Link]

  • Vedantu. (2024). Why is Diazotization done at Low Temperature. Vedantu.[Link]

  • ACS GCI Pharmaceutical Roundtable. Pd-Catalyzed Fluorination. Reagent Guides.[Link]

  • Brainly.in. (2018). Why low temperature is required for diazotization reaction. [Link]

  • Schiemann, G., & Winkelmüller, W. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 48. [Link]

  • Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange.[Link]

  • Sandmeyer Reaction. Wikipedia.[Link]

  • 4-Fluorobenzoic acid. Wikipedia.[Link]

  • Balz–Schiemann reaction. Wikipedia.[Link]

  • Sandmeyer reaction mechanism. YouTube.[Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

User Query: "How do I purify 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS: 328-67-6) to >98% HPLC purity using recrystallization?"

Scientist’s Analysis: This compound presents a specific purification challenge due to its "amphipathic-like" nature. The carboxylic acid moiety (-COOH) is highly polar and capable of hydrogen bonding, while the trifluoromethyl (-CF3), bromo (-Br), and fluoro (-F) substituents render the aromatic core significantly lipophilic (hydrophobic).

  • The Trap: Standard aqueous recrystallization (used for simple benzoic acid) often fails because the fluorinated core reduces water solubility to near zero, even at boiling.

  • The Solution: A binary solvent system is required. We must balance a "good" solvent (alcohol or polar organic) to dissolve the lipophilic core with a "bad" solvent (water or alkane) to force the lattice to reform upon cooling.

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point (Lit.): 132–137 °C [1][3].[1]

  • Target Purity: >98% (HPLC/NMR).

Pre-Flight Safety & Preparation

Hazard Warning: This compound is a skin and eye irritant (H315, H319).[2] Fluorinated organic acids can be absorbed through the skin. Wear nitrile gloves, safety goggles, and work in a fume hood.

Required Materials:

  • Crude Compound: this compound.

  • Solvent System A (Recommended): Ethanol (95% or absolute) and Deionized Water.

  • Solvent System B (Alternative): Toluene and n-Heptane (or Hexanes).

  • Equipment: Hot plate/stirrer, Erlenmeyer flasks, reflux condenser (optional but recommended), Buchner funnel, vacuum pump.

Primary Protocol: The "Ethanol/Water" Displacement

Recommended for removing polar impurities and general cleanup.

This method utilizes the high solubility of the compound in hot ethanol and its drastic solubility drop when water (anti-solvent) is added and the temperature decreases.

Step-by-Step Methodology

Step 1: Dissolution (The "Good" Solvent)

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of hot Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to a gentle boil with stirring.

  • Checkpoint: If the solid does not dissolve, add more hot ethanol in 0.5 mL increments.

    • Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

Step 2: The Displacement (The "Bad" Solvent)

  • Keep the ethanol solution near boiling.

  • Slowly add hot Water dropwise.

  • Stop adding water the moment you see a persistent cloudiness (turbidity) that does not disappear upon swirling.

  • Add one or two drops of hot ethanol to clear the solution back to transparency.

    • Scientific Rationale: You are now at the "saturation point" at boiling temperature.

Step 3: Controlled Crystallization

  • Remove the flask from heat.

  • CRITICAL: Allow to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling builds pure, defined crystals.

  • Once at room temperature, place in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).[3][4]

  • Wash: Rinse the filter cake with a small volume of cold 50:50 Ethanol/Water mixture.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40–50 °C for 4–6 hours.

Troubleshooting Center (FAQ)

Issue 1: "The product is 'Oiling Out' (forming a liquid blob instead of crystals)."

Diagnosis: The melting point of the solvated compound has dropped below the boiling point of the solvent mixture, or the cooling was too rapid. This is common with fluorinated compounds.[1] The Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a slightly higher ratio of Ethanol (the good solvent).

  • Seed it: Cool the solution until it is just warm to the touch, then add a tiny crystal of pure product (or scratch the glass wall with a rod).

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally.

Issue 2: "My yield is very low (<50%)."

Diagnosis: Too much solvent was used, or the compound is too soluble in the Ethanol/Water mix. The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool and filter a "second crop" of crystals.

    • Warning: The second crop is usually less pure than the first. Keep them separate until analyzed.

  • Switch Solvents: Try Solvent System B (Toluene/Heptane) . Dissolve in minimum hot Toluene, then add hot Heptane until cloudy. This system is often better for highly lipophilic acids.

Issue 3: "The color didn't change; it's still yellow/brown."

Diagnosis: Chromophores (colored impurities) are trapped. The Fix:

  • Repeat Step 1 (Dissolution).[3]

  • Add Activated Carbon (powdered charcoal).

  • Boil for 5-10 minutes.

  • Hot Filtration: You must filter the solution while it is still boiling hot to remove the charcoal. If it cools during filtration, the product will crystallize in the funnel (clogging it). Use a pre-warmed funnel.

Technical Data & Specifications

PropertyValueNotes
Formula C₈H₄BrF₃O₂
Molecular Weight 269.02 g/mol [1][2]
Melting Point 132 – 137 °CKey purity indicator [1][3]
pKa ~3.0 - 3.5Estimated (stronger acid than benzoic due to -CF3/-F)
Solubility (Water) NegligibleInsoluble cold or hot
Solubility (EtOH) HighGood solvent
Solubility (Toluene) Moderate/HighGood solvent
Solubility (Heptane) LowAnti-solvent

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal recrystallization solvent based on impurity type and solubility behavior.

SolventSelection Start Start: Crude this compound SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Soluble Dissolves completely? SolubilityCheck->Soluble EthanolYes Yes: Use Ethanol/Water System Soluble->EthanolYes Yes EthanolNo No / Too Soluble Cold Soluble->EthanolNo No (or too soluble) PolarImpurities Target: Polar/Inorganic Impurities EthanolYes->PolarImpurities TryToluene Test Solubility in Hot Toluene EthanolNo->TryToluene TolueneYes Yes: Use Toluene/Heptane System TryToluene->TolueneYes NonPolarImpurities Target: Non-polar/Oily Impurities TolueneYes->NonPolarImpurities

Figure 2: Recrystallization Workflow (Standard Protocol)

Caption: Step-by-step experimental process for the Ethanol/Water displacement method.

RecrystallizationFlow Step1 1. Dissolve Crude (Min. Hot Ethanol) Step2 2. Add Anti-Solvent (Hot Water to Turbidity) Step1->Step2 Step3 3. Clarify (Add drops of EtOH) Step2->Step3 Step4 4. Slow Cooling (RT -> Ice Bath) Step3->Step4 Step5 5. Filtration & Wash (Cold 50:50 Mix) Step4->Step5 Step6 6. Dry & Analyze (Vacuum Oven) Step5->Step6

References

  • PubChem. (2025).[2] 3-Bromo-5-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 Properties and Specifications. Retrieved October 26, 2023, from [Link]

  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid: Principles and Protocols. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Controlling regioselectivity in functionalization of 3-bromo-5-trifluoromethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Troubleshooting Regiocontrol in 1,3,5-Substituted Benzoate Scaffolds Ticket ID: #REGIO-35-TFM

User Profile: You are a medicinal chemist or process engineer working with Methyl/Ethyl 3-bromo-5-(trifluoromethyl)benzoate . You need to functionalize this scaffold selectively, but you are facing competition between the C-Br handle, the ester group stability, and three distinct C-H environments.

This guide provides a self-validating decision matrix for accessing Position 2, 3, or 4 selectively.

Part 1: The Substrate Logic (Diagnosis)

Before selecting a reagent, you must map the electronic and steric landscape of your substrate.

Substrate: Methyl 3-bromo-5-(trifluoromethyl)benzoate Structure Analysis:

  • Position 1 (CO₂Me): Directing Group (DG). Electronic: Strong EWG. Steric: Moderate (rotatable).

  • Position 3 (Br): Reactive Handle. Electronic: Weak EWG. Steric: Moderate (A-value ~0.38).

  • Position 5 (CF₃): Blocking Group. Electronic: Strong EWG. Steric: Large (A-value ~2.1).

The Three C-H Environments:

  • H-2 (Between Br & CO₂Me): Acidic, sterically accessible.

  • H-4 (Between Br & CF₃): Sterically crowded (flanked by bulky CF₃).

  • H-6 (Between CF₃ & CO₂Me): Most acidic (flanked by two strong EWGs), but sterically crowded.

Part 2: Decision Matrix & Workflows

Use the following diagram to select your experimental protocol based on the desired substitution pattern.

RegioSelectivity Substrate 3-Bromo-5-CF3-Benzoate Choice Target Position? Substrate->Choice Pos3 Position 3 (Replace Br) Choice->Pos3 C-Br Bond Pos2 Position 2 (C-H Functionalization) Choice->Pos2 C-H (Ortho) Pos4 Position 4 (Meta-Functionalization) Choice->Pos4 C-H (Meta) MethodA Method A: Turbo-Grignard Exchange (iPrMgCl·LiCl, -20°C) Pos3->MethodA Nucleophiles MethodB Method B: Suzuki Coupling (Pd-G3, Anhydrous) Pos3->MethodB Boronic Acids MethodC Method C: TMP-Magnesiation (TMPMgCl·LiCl, -40°C) Pos2->MethodC Electrophiles MethodD Method D: Ir-Catalyzed Borylation (dtbpy Ligand) Pos4->MethodD Borylation

Caption: Decision tree for selecting reagents based on the target regiocenter. Colors indicate distinct reaction pathways.

Part 3: Detailed Protocols & Troubleshooting

Protocol A: Selective C-Br Exchange (Preserving Ester)

Target: Position 3 (Ipso-substitution) Challenge: Lithium-halogen exchange (n-BuLi) is too aggressive and will attack the ester (Position 1) at -78°C. Solution: Use Turbo-Grignard (iPrMgCl·LiCl) . The LiCl breaks oligomeric aggregates, increasing the rate of Br/Mg exchange allowing it to occur at temperatures where the ester is stable.

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool solution to -20°C . Do not go to -78°C; the exchange is too slow. Do not go to 0°C initially; ester attack may occur.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.

  • Incubation: Stir at -20°C for 30–60 mins. Monitor by GC-MS (quench aliquot with MeOD; look for deuterated product).

  • Quench: Add electrophile (e.g., aldehyde, allyl bromide) and warm to RT.

FAQ:

  • Q: I see starting material remaining.

    • A: The CF3 group deactivates the ring, making the Br less prone to exchange than a simple aryl bromide. Increase temp to -10°C carefully.

  • Q: I see the "dimer" (homocoupling).

    • A: This happens if the Grignard attacks unreacted bromide. Ensure efficient stirring and dropwise addition.

Protocol B: Regioselective Deprotonation (Magnesiation)

Target: Position 2 (Between Br and Ester) Challenge: Controlling which proton is removed. Mechanism: The Knochel-Hauser Base (TMPMgCl·LiCl) is a bulky, non-nucleophilic base.

  • Acidity vs. Sterics: H-6 (between CF3/Ester) is the most acidic but sterically blocked by the large CF3 group. H-2 (between Br/Ester) is sufficiently acidic and sterically accessible (Br is smaller than CF3).

  • Outcome: Kinetic deprotonation occurs almost exclusively at Position 2 .

Step-by-Step:

  • Reagent: Use fresh TMPMgCl·LiCl (approx 1.0 M in THF/Toluene).

  • Conditions: Cool substrate in THF to -40°C .

  • Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

  • Reaction: Stir for 30 mins at -40°C.

  • Trapping: Add electrophile (e.g., I₂, DMF).

Reference Grounding: This selectivity mirrors the behavior of ethyl 3-chlorobenzoate, where TMPMgCl·LiCl selectively metalates the C2 position (between Cl and Ester) rather than C6 or C4 [1].

Protocol C: C-H Borylation (Ir-Catalyzed)

Target: Position 4 (Meta to Ester) or Position 2 (Ortho to Ester) Challenge: 1,3,5-substituted arenes are difficult substrates for steric-driven catalysis.

Scenario 1: Standard Steric Control (Targeting Pos 4)

  • Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine).[1]

  • Logic: dtbpy creates a bulky catalyst that inhibits ortho-borylation relative to the ester [2].

    • Pos 2: Ortho to Ester (Blocked).

    • Pos 6: Ortho to Ester (Blocked).

    • Pos 4: Meta to Ester (Accessible).

  • Note: Reaction may be slow due to the flanking Br and CF3 groups.

Scenario 2: Directed Ortho-Borylation (Targeting Pos 2)

  • Ligand: Monodentate phosphines (e.g., PPh3) or specialized bipyridines.

  • Logic: Removing the steric bulk of dtbpy allows the catalyst to approach the acidic C-H bonds ortho to the ester.

  • Selectivity: H-2 is preferred over H-6 because Br is smaller than CF3.

Data Summary Table:

MethodReagentPrimary TargetMechanismKey Limit
Exchange iPrMgCl·LiClC-3 (Br) Br/Mg ExchangeTemp > 0°C risks ester
Deprotonation TMPMgCl·LiClC-2 (H) Kinetic AciditySteric block at C-6
Borylation [Ir]/dtbpyC-4 (H) Steric ExclusionSlow kinetics
Suzuki Pd-G3/K3PO4C-3 (Br) Oxidative AdditionBase-sensitive ester

Part 4: References

  • Knochel, P., et al. (2011). Preparation of Functionalized Magnesiated Benzoates via I/Mg or Br/Mg Exchange. Organic Letters . (Demonstrates selectivity of Turbo-Grignard on halo-benzoates).

  • Hartwig, J. F., et al. (2002). Regioselectivity of the Borylation of Alkanes and Arenes. Science . (Establishes the steric rules for Ir-catalyzed borylation).

  • Smith, M. R., et al. (2009). Ligand Effects in Iridium-Catalyzed C-H Borylation. Journal of the American Chemical Society .[2][3] (Details how dtbpy inhibits ortho-borylation).

  • Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie . (The foundational "Turbo Grignard" paper).

Sources

Hydrolysis stability of trifluoromethyl group under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers facing stability issues with trifluoromethylated compounds.

Topic: Hydrolysis Stability of Trifluoromethyl (


) Groups Under Basic Conditions
Status:  Open
Assigned Specialist:  Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary & Diagnostic Flowchart

User Issue: "My trifluoromethyl group is disappearing or decomposing during basic workup/reaction."

Root Cause Analysis: While the C-F bond is generally inert (BDE ~116 kcal/mol), specific structural motifs render the


 group highly labile to base-mediated hydrolysis. This is not a random decomposition but a predictable cascade driven by electronic activation.

Immediate Action: Consult the diagnostic flowchart below to categorize your substrate and identify the failure mode.

CF3_Stability_Flowchart Start START: Identify Your Substrate IsKetone Is the CF3 attached to a Carbonyl? (R-CO-CF3) Start->IsKetone IsAromatic Is the CF3 on an Aromatic Ring? IsKetone->IsAromatic No Haloform CRITICAL RISK: Haloform Reaction Hydrolysis to R-COOH + CHF3 IsKetone->Haloform Yes IsHetero Is it a N-Heterocycle? (Pyridine, Quinoline) IsAromatic->IsHetero No CheckOrthoPara Are there EDGs (-OH, -NH2) Ortho/Para to CF3? IsAromatic->CheckOrthoPara Yes StableAr STABLE Benzotrifluorides are generally inert to base. IsHetero->StableAr No (Alkyl-CF3) CheckPos Is CF3 at 2- or 4-position relative to Nitrogen? IsHetero->CheckPos Yes QuinoneMethide CRITICAL RISK: Quinone Methide Pathway Hydrolysis to Benzoic Acid CheckOrthoPara->QuinoneMethide Yes (Phenol/Aniline) CheckOrthoPara->StableAr No (Alkyl/H) SNAr HIGH RISK: Nucleophilic Attack (Defluorination/Hydrolysis) CheckPos->SNAr Yes StableHet GENERALLY STABLE (3-position is safer) CheckPos->StableHet No

Figure 1: Diagnostic decision tree for assessing base-sensitivity of trifluoromethylated compounds.

Troubleshooting Modules

Module A: The "Haloform" Trap (Trifluoromethyl Ketones)

Symptom: You are synthesizing a trifluoromethyl ketone, but your product isolates as a carboxylic acid. Mechanism: The Haloform Reaction . The high electronegativity of the


 group makes the carbonyl carbon highly electrophilic. Hydroxide attacks the carbonyl, forming a tetrahedral intermediate. The 

anion is a surprisingly good leaving group (unlike

) because the three fluorines stabilize the negative charge. It immediately protonates to form fluoroform (

, gas).

Corrective Protocol:

  • Avoid Aqueous Base: Never use NaOH/KOH/LiOH if the ketone is the desired product.

  • Alternative Workup: Quench reactions with mild acid (HCl/buffer) or use non-nucleophilic bases (e.g., 2,6-lutidine) if basicity is required during synthesis.

Module B: The "Quinone Methide" Leak (Phenols & Anilines)

Symptom: A 4-trifluoromethylphenol or aniline precursor decomposes to a 4-hydroxybenzoic acid derivative.[1][2] Context: This is the most common "silent killer" in drug development. Users assume the aromatic ring stabilizes the


, but electron-donating groups (EDGs) activate a specific elimination pathway.

The Mechanism (Quinone Methide Formation): Unlike standard hydrolysis, this proceeds via an E1cB-like elimination .

  • Deprotonation: Base removes the phenolic proton.

  • Fluoride Elimination: The electron density from the phenolate oxygen pushes into the ring, expelling a fluoride ion from the

    
     group.
    
  • Intermediate: A highly reactive Quinone Methide is formed.

  • Hydrolysis: Water attacks the exocyclic carbon, eventually hydrolyzing the remaining C-F bonds to a carboxylate.

Figure 2: The Quinone Methide elimination pathway for para-hydroxy benzotrifluorides.

Troubleshooting:

  • Check Position: This primarily affects ortho and para isomers.[3] The meta isomer (3-trifluoromethylphenol) is significantly more stable because resonance cannot drive fluoride elimination.

  • Protection: You must protect the phenol/aniline (e.g., as a methyl ether or Boc-amine) before exposing the molecule to strong base.

Module C: Heterocyclic Vulnerabilities

Symptom: Low yield or "missing" fluorine signals in NMR when working with pyridine/quinoline cores. Mechanism: Nucleophilic Aromatic Substitution (


). 
  • 2- and 4-positions: Nitrogen withdraws electron density, making these positions highly electrophilic. Hydroxide can attack the ring carbon bearing the

    
     group.
    
  • Outcome: This often leads to displacement of the

    
     group entirely or hydrolysis to the picolinic acid derivative.
    

Data & Stability Comparison

Substrate ClassBase Stability (NaOH/KOH)Primary Degradation ProductRisk Level
Alkyl-

HighNone (Inert)Low
Aryl-

(Neutral)
HighBenzoic Acid (requires extreme forcing)Low
Aryl-

(with o/p -OH)
Very Low Hydroxy-Benzoic AcidCritical

-Ketone
Zero Carboxylic Acid +

Critical
2-Pyridine-

LowPicolinic Acid / PyridoneHigh

Experimental Protocols

Protocol 1: The Fluoride Release Test (Diagnostic)

Use this to confirm if your


 group is decomposing.
  • Preparation: Dissolve 10 mg of substrate in 0.6 mL of solvent (MeOH-d4 or DMSO-d6).

  • Baseline: Acquire a

    
     NMR spectrum. Note the shift (typically -60 to -65 ppm for Ar-
    
    
    
    ).
  • Challenge: Add 2 equivalents of aqueous NaOH (or solid KOH). Shake for 30 minutes at RT.

  • Analysis: Acquire a second

    
     NMR spectrum.
    
    • Signal at -120 ppm: Indicates free Fluoride ion (

      
      ). Diagnosis:  Hydrolysis/Quinone Methide pathway.[1]
      
    • Signal at -78 ppm (doublet): Indicates Fluoroform (

      
      ). Diagnosis:  Haloform cleavage (Ketone/Sulfone).
      
    • Disappearance of signal: Paramagnetic impurities or complete precipitation.

Protocol 2: Safe Hydrolysis of Esters in Presence of

If you need to hydrolyze an ester elsewhere in the molecule without touching the


.
  • Reagent: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. Lithium is less coordinating and the reaction is milder.

  • Solvent: THF/Water (3:1).

  • Temperature: Keep strictly at 0°C .

  • Monitoring: Monitor by TLC every 15 minutes. Do not let it stir overnight.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of NaOH to save my 

-phenol?
A: Often, yes. Carbonate is a weaker base. However, if you heat the reaction, even carbonate can trigger the quinone methide elimination in para-hydroxy substrates. Always test at room temperature first.

Q: Why is my 3-trifluoromethylphenol stable, but the 4-isomer isn't? A: Resonance. In the 4-isomer, the negative charge on the oxygen can be delocalized directly to the carbon holding the


, pushing off the fluoride. In the 3-isomer (meta), this resonance pathway is blocked; the negative charge cannot reach the 

-bearing carbon.

Q: I see a "doublet" at -78 ppm in my NMR. What is it? A: That is


 (Fluoroform). It is a gas, but it has significant solubility in organic solvents like DMSO/CDCl3. This confirms you have cleaved a 

group attached to an electron-withdrawing group (like a carbonyl or sulfonyl).

References

  • Spontaneous Hydrolysis of 4-Trifluoromethylphenol

    • Title: Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.[1][2]

    • Source: Chemico-Biological Interactions, 2000.[1][2]

    • URL:[Link]

  • Defluorination Mechanisms

    • Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[4]

    • Source: Environmental Science: Processes & Impacts, 2025.[2][5]

    • URL:[Link]

  • Heterocyclic Trifluoromethylation & Stability

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: Journal of Pesticide Science, 2020.
    • URL:[Link]

  • General Reactivity of Trifluoromethyl Ketones

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters.[6][7]

    • Source: Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimization & Troubleshooting for Fluorinated Benzoic Acid Impurities Last Updated: February 12, 2026

Core Directive & Mission

Welcome to the Technical Support Center. This guide is not a generic SOP; it is a dynamic troubleshooting and optimization system designed for researchers struggling with the separation of fluorinated benzoic acid isomers (ortho-, meta-, para-).

These compounds present a "perfect storm" of chromatographic challenges: close structural similarity, pH-sensitive ionization, and high polarity. This guide synthesizes mechanistic theory with field-proven protocols to resolve these issues.

Module 1: Stationary Phase Selection (The "Heart" of the Separation)

Q: My C18 column fails to resolve ortho-, meta-, and para- isomers. Why is this happening?

A: This is a classic failure mode. Standard C18 phases rely primarily on hydrophobic subtraction. Fluorinated benzoic acid isomers have nearly identical hydrophobicity (log P), making them indistinguishable to a C18 ligand.

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. You must exploit shape selectivity and


 interactions  rather than just hydrophobicity.
  • Mechanism: PFP phases possess a rigid aromatic ring with five electronegative fluorine atoms. This creates a specific "fluorine-fluorine" interaction and strong dipole moments that interact differently with the ortho, meta, and para positions of your analytes.

  • Evidence: PFP columns have been proven to resolve positional isomers where C18 fails due to the rigid steric constraints of the PFP ring system interacting with the planar benzoic acid ring.

Protocol: Column Screening Workflow

  • Primary Screen: PFP (e.g., Agilent Pursuit PFP, Phenomenex Kinetex F5, or ACE C18-PFP).

  • Secondary Screen: Polar-Embedded C18 (if PFP is unavailable, though less effective for isomer resolution).

  • Dimensions: 150 mm x 4.6 mm, 3 µm or sub-2 µm (for UHPLC).

Module 2: Mobile Phase & pH Strategy (The "Control" Levers)

Q: My retention times are drifting, and peak shapes are asymmetrical. How do I stabilize them?

A: This is almost certainly a pH control issue relative to the


 of your analytes. Benzoic acids are weak acids. If your mobile phase pH is near the analyte's 

, the molecule flips between ionized (COO-) and neutral (COOH) states, causing peak wobbling and tailing.

The Science of


 in Fluorobenzoic Acids: 
Fluorine is highly electronegative.[1][2] Its position on the ring drastically shifts acidity via the Inductive Effect (-I).[1]
IsomerApprox.

Structural Cause
2-Fluorobenzoic (Ortho) 3.27 Strongest acid. F is closest to COOH; strong -I effect stabilizes the anion.[1]
3-Fluorobenzoic (Meta) 3.86 Moderate acidity.
4-Fluorobenzoic (Para) 4.14 Weakest acid (closest to unsubstituted benzoic acid).

The "Rule of 2" Protocol: To lock the species in one state, you must be 2 pH units away from the


.
  • Option A (Recommended): Low pH (Suppression).

    • Target pH: 2.0 – 2.5.

    • State: Fully protonated (Neutral, COOH).

    • Benefit: Increases retention on RP/PFP columns; reduces silanol interactions (which cause tailing).

    • Recipe: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. Note: TFA provides sharper peaks due to ion-pairing effects but suppresses MS signal.

  • Option B: High pH (Ionized).

    • Target pH: > 6.2.

    • State: Fully ionized (Anion, COO-).

    • Benefit: Good peak symmetry if using a column designed for high pH (e.g., hybrid particles).

    • Risk: Low retention on standard RP; requires high aqueous stability.

Module 3: Troubleshooting Guide (The "Fixes")

Q: I see severe peak tailing (Asymmetry > 1.5). What is the root cause?

A: Tailing in acidic analytes is usually caused by Secondary Silanol Interactions . The negatively charged silanols (


) on the silica surface bind to the analyte.

Corrective Actions:

  • Lower the pH: Ensure pH < 2.5 to protonate surface silanols (turning

    
     to 
    
    
    
    ), rendering them neutral.
  • Increase Ionic Strength: Add 10–20 mM Ammonium Formate to the aqueous mobile phase. The salt ions "mask" the silanols, preventing analyte binding.

  • Check Injection Solvent: If your sample is dissolved in 100% MeOH/ACN but your gradient starts at 95% Water, the mismatch causes "fronting" or "split peaks." Always dissolve sample in the starting mobile phase.

Visualizations & Workflows

Diagram 1: Method Development Logic Flow

Caption: Logical workflow for selecting stationary phase and pH based on analyte properties.

MethodDev Start Start: Fluorinated Benzoic Acid Mixture CheckIsomers Are Positional Isomers Present? (Ortho/Meta/Para) Start->CheckIsomers SelectColumn Select Column Phase CheckIsomers->SelectColumn Decision C18 C18 Column (Hydrophobic Only) SelectColumn->C18 No Isomers PFP PFP Column (Shape + Pi-Pi Selectivity) SelectColumn->PFP Isomers Present (Recommended) CheckPka Check pKa Values (Ortho ~3.3, Para ~4.1) C18->CheckPka PFP->CheckPka SelectPH Select Mobile Phase pH CheckPka->SelectPH LowPH pH 2.0 - 2.5 (Suppressed Ionization) SelectPH->LowPH Max Retention HighPH pH > 6.5 (Fully Ionized) SelectPH->HighPH Alt Selectivity Optimize Optimize Gradient (MeOH vs ACN) LowPH->Optimize HighPH->Optimize

Diagram 2: Troubleshooting Peak Tailing

Caption: Diagnostic tree for resolving peak symmetry issues in acidic analytes.

TailingFix Problem Issue: Peak Tailing > 1.5 CheckPH Is pH < 2.5? Problem->CheckPH ActionPH Lower pH to 2.0 (Use Formic Acid/TFA) CheckPH->ActionPH No CheckSalt Is Buffer Used? CheckPH->CheckSalt Yes ActionPH->CheckSalt ActionSalt Add 10-20mM Ammonium Formate CheckSalt->ActionSalt No CheckSolvent Injection Solvent? CheckSalt->CheckSolvent Yes ActionSalt->CheckSolvent ActionSolvent Match Initial Mobile Phase CheckSolvent->ActionSolvent Strong Solvent Success Symmetrical Peak CheckSolvent->Success Weak Solvent ActionSolvent->Success

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3] Retrieved from

  • National Center for Biotechnology Information. (2022). Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase. PubMed. Retrieved from

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid (pKa Data). Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

Product: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid CAS: 161622-05-5 (Representative) Primary Application: Intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors).

For researchers characterizing this fluorinated benzoic acid derivative, the choice of solvent and acquisition parameters is critical due to the complex spin-spin coupling introduced by the fluorine atoms (


F) and the exchangeable carboxylic proton.

The Verdict: DMSO-d


  is the superior solvent system compared to CDCl

. It prevents carboxylic acid dimerization, sharpens the exchangeable proton signal (

13 ppm), and provides distinct separation of the aromatic signals which are otherwise prone to overlap due to complex

F-

H coupling patterns.

Critical Comparison: Solvent System Performance

The following table contrasts the spectral quality obtained in the two most common NMR solvents. This data guides the selection of the optimal analytical environment.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
-COOH Signal Sharp Singlet (13.5–14.0 ppm) Broad/Invisible (10–12 ppm)DMSO acts as a H-bond acceptor, stabilizing the monomeric form of the acid. CDCl

allows dynamic dimerization, broadening the peak.
Aromatic Resolution High ModeratePolarity of DMSO induces larger chemical shift dispersion, separating H4 and H6 multiplets.
Solubility Excellent (>50 mg/mL) Moderate/LowThe polar carboxylic acid and trifluoromethyl groups favor polar aprotic solvents.
Water Peak 3.33 ppm (Distinct)1.56 ppm (Can overlap)In CDCl

, trace water can shift and overlap with aliphatic impurities; in DMSO it is distinct.

Detailed Spectral Analysis

Predicted Chemical Shift Data (DMSO-d )

Based on substituent additivity rules (Z-score analysis) and empirical data for fluorinated benzoates, the following assignment is established.

ProtonPositionShift (

, ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
-COOH 113.80 Broad SingletN/ADeshielded acidic proton; position varies with concentration.
H-6 68.25 – 8.35 dd (Doublet of Doublets)

Hz

Hz
Most deshielded aromatic proton due to ortho-COOH and ortho-CF

effects.
H-4 48.05 – 8.15 dd (Doublet of Doublets)

Hz

Hz
Deshielded by ortho-Br and ortho-CF

, but less than H-6.

> Note: The -CF


 group may cause additional fine splitting (

Hz) or peak broadening on H-4 and H-6, often requiring high-resolution (600 MHz+) to resolve fully.
Coupling Mechanism & Pathway Analysis

The complexity of this spectrum arises from the presence of two magnetically active nuclei types (


H and 

F).
  • H6 (Position 6):

    • Meta-Coupling to F2 (

      
      ):  Through the ring path H6-C6-C1-C2-F2. This typically yields a coupling of ~5–7 Hz.
      
    • Meta-Coupling to H4 (

      
      ):  Classic aromatic meta-coupling, yielding ~2 Hz.
      
    • Result: A doublet of doublets (dd).

  • H4 (Position 4):

    • Meta-Coupling to F2 (

      
      ):  Through the ring path H4-C4-C3-C2-F2. The presence of the bulky Bromine at C3 may slightly perturb this coupling compared to H6, but it remains in the ~5–7 Hz range.
      
    • Meta-Coupling to H6 (

      
      ):  Reciprocal coupling of ~2 Hz.
      
    • Result: A doublet of doublets (dd).

Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for analyzing this specific fluorinated scaffold.

NMR_Workflow cluster_signals Signal Analysis Start Sample: this compound Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO Polarity/H-Bonding CDCl3 CDCl3 (Not Recommended) Solvent->CDCl3 Avoid Dimerization Acquisition Acquisition Parameters (Relaxation Delay D1 > 5s) DMSO->Acquisition CDCl3->Acquisition Broad Peaks Processing Processing (Window Function: 0.3 Hz LB) Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation H6_Node H6: dd (8.3 ppm) Ortho to COOH/CF3 Interpretation->H6_Node H4_Node H4: dd (8.1 ppm) Ortho to Br/CF3 Interpretation->H4_Node

Figure 1: Analytical workflow prioritizing solvent selection to ensure resolution of splitting patterns.

Experimental Protocol

To replicate the high-fidelity results described above, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Ensure the solvent is dry; water content >0.1% can cause proton exchange broadening.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Spectral Width: 20 ppm (to capture the downfield COOH peak).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons adjacent to halides and CF

      
       groups often have longer T1 relaxation times. A short D1 will result in poor integration accuracy.
      
  • Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.

Processing
  • Line Broadening (LB): Apply an exponential window function of 0.3 Hz .

  • Phasing: Manual phasing is required for the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad acid peak.

Mechanistic Insight: The Fluorine Effect

Understanding the


F influence is crucial for not misinterpreting the spectrum as "impure."

The


F nucleus (100% natural abundance, Spin 1/2) couples strongly with protons. In this molecule, the Fluorine at C2 is the primary splitter.
  • Why is H6 a doublet of doublets? It is split by H4 (small

    
    ) and F2 (medium 
    
    
    
    ).
  • Why is H4 a doublet of doublets? It is split by H6 (small

    
    ) and F2 (medium 
    
    
    
    ).

Coupling Tree Diagram:

Coupling_Tree Root_H6 H6 (Singlet) L1_H6 d (J_HF ~6Hz) Root_H6->L1_H6 Split by F(2) L2_H6_Left dd L1_H6->L2_H6_Left Split by H(4) L2_H6_Right dd L1_H6->L2_H6_Right Root_H4 H4 (Singlet) L1_H4 d (J_HF ~5.5Hz) Root_H4->L1_H4 Split by F(2) L2_H4_Left dd L1_H4->L2_H4_Left Split by H(6) L2_H4_Right dd L1_H4->L2_H4_Right

Figure 2: Theoretical splitting tree for aromatic protons H6 and H4, showing the dominance of H-F coupling.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • ChemicalBook. (n.d.). "3,5-Bis(trifluoromethyl)benzoic acid 1H NMR spectrum." (Used for comparative substructure analysis of CF3/COOH effects).

  • Iowa State University. (n.d.). "NMR Coupling Constants - Fluorine Coupling." Chemical Instrumentation Facility.[2]

Sources

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorinated organic compounds is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and wide chemical shift dispersion, offering a powerful window into the electronic environment of fluorine nuclei.[1][2]

Understanding the Fluorine Environments

The subject molecule, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, presents two distinct fluorine signals in a ¹⁹F NMR spectrum: one from the fluorine atom directly attached to the aromatic ring (Ar-F) and another from the trifluoromethyl (-CF₃) group. The electronic environment, and thus the chemical shift, of each is influenced by the other substituents on the benzene ring: the electron-withdrawing carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups, and the electron-withdrawing, yet sterically bulky, bromine (-Br) atom.

Predicted ¹⁹F NMR Chemical Shifts and Comparative Analysis

Predicting ¹⁹F NMR chemical shifts with high accuracy can be challenging due to their sensitivity to subtle changes in the molecular environment.[1] However, by comparing the subject molecule to simpler, well-characterized analogues, we can deduce the approximate chemical shift ranges. The data presented below is referenced to CFCl₃ (δ = 0 ppm).

CompoundFluorine EnvironmentExperimental Chemical Shift (δ, ppm)SolventReference
This compound (Predicted) Ar-F ~ -110 to -115 CDCl₃ or Acetone-d₆-
This compound (Predicted) -CF₃ ~ -62 to -64 CDCl₃ or Acetone-d₆-
2-Fluoro-3-methylbenzoic acidAr-F-114.82CD₃OD
3-Fluorobenzoic acidAr-F-114.14Acetone-d₆[3]
4-Fluorobenzoic acidAr-F-111.9 (in Toluene-d₈/NBGE)Toluene-d₈/NBGE[4]
3-(Trifluoromethyl)benzoic acid-CF₃-61.56DMSO-d₆[3]
Benzotrifluoride (C₆H₅CF₃)-CF₃-63.73(40% conc.)[5]
Rationale for Predicted Chemical Shifts:
  • Aromatic Fluorine (Ar-F): The fluorine at the C2 position is ortho to both the bromine and the carboxylic acid group. Generally, aromatic fluorines appear in the range of -100 to -140 ppm.[6] The presence of the electron-withdrawing carboxylic acid group is expected to deshield the fluorine nucleus, shifting it downfield. Comparing it to 2-fluoro-3-methylbenzoic acid (-114.82 ppm) and 3-fluorobenzoic acid (-114.14 ppm)[3], a similar chemical shift is anticipated. The additional deshielding from the meta-trifluoromethyl group is likely to be modest. Thus, a prediction in the -110 to -115 ppm range is reasonable.

  • Trifluoromethyl Group (-CF₃): The -CF₃ group is typically found in the -50 to -70 ppm region.[1] The chemical shift of the -CF₃ group in 3-(trifluoromethyl)benzoic acid is -61.56 ppm (in DMSO-d₆).[3] Given that the other substituents (Br and F) are relatively distant, their influence on the -CF₃ group's chemical shift will be less pronounced than the carboxylic acid group. Therefore, a chemical shift in the -62 to -64 ppm range, similar to benzotrifluoride and 3-(trifluoromethyl)benzoic acid, is expected.

Key Factors Influencing Experimental Chemical Shifts

It is crucial to understand that ¹⁹F NMR chemical shifts are highly sensitive to the experimental conditions. When comparing literature values or conducting your own experiments, the following factors must be considered:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic shielding of the fluorine nucleus, leading to chemical shift variations of several ppm.[7] For this reason, consistency in the choice of solvent is critical for comparative studies.

  • pH and Concentration: Due to the presence of the acidic carboxylic acid group, the pH of the solution will influence the protonation state of the molecule. The resulting change in electron density can affect the chemical shifts of both fluorine environments.[8] Similarly, concentration-dependent effects can arise from intermolecular interactions like hydrogen bonding.

  • Temperature: Variations in temperature can also influence chemical shifts, particularly if conformational changes or intermolecular interactions are present.[5]

  • Referencing: Accurate referencing is crucial. While CFCl₃ is the primary standard, it is often toxic and volatile.[9] Secondary standards, such as hexafluorobenzene (C₆F₆, δ ≈ -163 ppm), are commonly used.[10]

Experimental Protocol for ¹⁹F NMR Analysis

This section provides a step-by-step methodology for the acquisition of a high-quality ¹⁹F NMR spectrum of this compound.

Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.[11]

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Acetone-d₆ or DMSO-d₆ are good starting points due to their polarity. Ensure the solvent is of high purity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Ensure complete dissolution; gentle vortexing may be required.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Due to the toxicity of CFCl₃, a secondary standard like hexafluorobenzene (C₆F₆) can be used. Alternatively, referencing can be done indirectly using the deuterium lock signal of the solvent, provided the spectrometer is properly calibrated.[13]

NMR Spectrometer Setup and Acquisition

These parameters are a general guide and may need to be optimized for your specific instrument.

  • Spectrometer: A multinuclear NMR spectrometer with a fluorine-capable probe, operating at a field strength of 400 MHz or higher, is recommended.

  • Experiment: A standard 1D ¹⁹F experiment, often with proton decoupling (¹⁹F{¹H}), is typically sufficient. Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each fluorine environment.[14]

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be initially used to ensure all signals are captured.

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the reference compound to its known chemical shift or using the spectrometer's calibrated offset.

Visualizing the Workflow

The following diagrams illustrate the molecular structure and the general workflow for ¹⁹F NMR analysis.

Caption: Structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Filter into NMR Tube Dissolve->Transfer Load_Sample Load Sample into Spectrometer Transfer->Load_Sample Setup_Experiment Set Up 1D 19F Experiment Load_Sample->Setup_Experiment Acquire_Data Acquire Data Setup_Experiment->Acquire_Data Process_FID Process FID (FT, Phasing) Acquire_Data->Process_FID Reference_Spectrum Reference Spectrum Process_FID->Reference_Spectrum Analyze_Shifts Analyze Chemical Shifts & Couplings Reference_Spectrum->Analyze_Shifts

Caption: General workflow for ¹⁹F NMR analysis.

Conclusion

While a definitive experimental spectrum for this compound is not publicly documented, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions of its ¹⁹F NMR chemical shifts. We anticipate signals at approximately -110 to -115 ppm for the aromatic fluorine and -62 to -64 ppm for the trifluoromethyl group. This guide provides the scientific rationale behind these predictions and a comprehensive, field-proven protocol for their experimental verification. By adhering to the principles of careful sample preparation and systematic data acquisition outlined herein, researchers can confidently characterize this and other novel fluorinated molecules, accelerating progress in drug discovery and chemical science.

References

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • Benchchem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Wikipedia. (2024, February 6). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 54(3), 235–247.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Salman, R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from the University of California, Santa Barbara website.
  • Lau, J. Y. C., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 12(4), e0174173.
  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14.
  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Supporting Information for a chemistry publication. (n.d.).
  • Nishina, Y., et al. (1988). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 104(4), 601-605.
  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]

  • Hope, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12799–12808.
  • Borbulevych, O. Y., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(10), 6636–6643.
  • Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. Retrieved from [Link]

  • Steiner, M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Chemistry – A European Journal, 26(40), 8711-8718.
  • ResearchGate. (n.d.). Prediction of 19F NMR chemical shift by machine learning. Retrieved from [Link]

  • Emeriau, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(33), 9785-9799.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 54(3), 235–247.
  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

Sources

Comparing reactivity of 3-bromo vs 5-bromo fluorobenzoic acid isomers

[1][2][3][4][5]

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between 3-bromo-2-fluorobenzoic acid (3-Br-2-FBA) and 5-bromo-2-fluorobenzoic acid (5-Br-2-FBA) is rarely arbitrary.[1][2] While they share the same molecular weight and functional groups, their reactivity profiles are divergent due to the "Ortho-Para Electronic/Steric Paradox."

  • 3-Br-2-FBA is the "Crowded Activator." The bromine atom is ortho to the fluorine, creating a dense steric pocket that hinders metal-catalyzed cross-couplings but highly activates the fluorine for nucleophilic attack via inductive effects.[1][2]

  • 5-Br-2-FBA is the "Accessible Extender." The bromine is para to the fluorine and remote from the carboxylic acid. It is the preferred scaffold for rapid fragment growth via Suzuki-Miyaura coupling and serves as a superior substrate for SNAr reactions where steric approach is rate-limiting.[1][2]

Structural & Electronic Analysis

The distinct behaviors of these isomers arise from the spatial relationship of the bromine atom relative to the fluorine (F) and carboxylic acid (COOH) groups.

Table 1: Physicochemical & Reactivity Properties
Feature3-Bromo-2-fluorobenzoic Acid5-Bromo-2-fluorobenzoic Acid
Structure Sandwiched: Br is trapped between F and COOH.[1][2][3][4]Exposed: Br is remote, para to F.
Electronic Effect on F Strong Inductive (-I) activation (Ortho).Strong Resonance/Inductive activation (Para).
Steric Environment High hindrance at C3 and C2.Low hindrance at C5; C2 is accessible.
pKa (Predicted) ~2.8 - 3.0 (Acid strengthened by ortho-Br/F).[1][2]~3.1 - 3.3 (Slightly less acidic).[2]
Primary Application Specialized SNAr scaffolds; Core functionalization.Linear fragment extension; Drug linker synthesis.
CAS Number 161957-56-8146328-85-0
Mechanistic Insight: The "Sandwich" Effect

In 3-Br-2-FBA , the carboxylic acid (position 1) and the bromine (position 3) flank the fluorine (position 2).[1][2] This creates a "buttressing effect" where the substituents force each other out of planarity, potentially reducing conjugation but increasing the acidity of the COOH group due to the proximity of two electron-withdrawing halogens.

In 5-Br-2-FBA , the bromine is spatially isolated.[1][2] This allows the carboxylic acid to adopt a more planar conformation with the ring (maximizing conjugation) and leaves the bromine fully accessible for bulky palladium catalysts.

Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

Both isomers are excellent substrates for SNAr due to the electron-withdrawing nature of the carboxylic acid (meta) and the bromine. The reaction involves the displacement of Fluorine by a nucleophile (e.g., amine, alkoxide).

  • 5-Br-2-FBA (Winner for Yield): The bromine at the para position activates the C-F bond electronically without blocking the trajectory of the incoming nucleophile.[1][2]

  • 3-Br-2-FBA (Winner for Rate/Selectivity): The bromine at the ortho position provides strong inductive activation (-I).[1][2] However, if the nucleophile is bulky (e.g., a secondary amine), the steric clash with the 3-bromo group will drastically lower the reaction rate compared to the 5-isomer.[1][2]

B. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the differentiating factor for drug discovery workflows.

  • 5-Br-2-FBA: The C-Br bond is sterically unencumbered.[1][2] Oxidative addition of Pd(0) is rapid. This isomer is standard for building "linear" drug cores.

  • 3-Br-2-FBA: The C-Br bond is hindered by the adjacent fluorine.[1][2] Standard ligands (e.g., PPh3) may fail or require higher temperatures/loadings. Specialized Buchwald ligands (e.g., XPhos, SPhos) are often required to facilitate the coupling at this crowded position.

Visualizing the Reactivity Pathways

The following diagram maps the divergent synthetic utility of these two isomers.

ReactivityComparisonSubstrate33-Bromo-2-fluorobenzoic Acid(Crowded Isomer)SNAr_PathSNAr (F-Displacement)Substrate3->SNAr_PathActivated butSterically HinderedSuzuki_PathSuzuki Coupling (C-Br)Substrate3->Suzuki_PathDifficultOxidative AdditionSubstrate55-Bromo-2-fluorobenzoic Acid(Accessible Isomer)Substrate5->SNAr_PathActivated &AccessibleSubstrate5->Suzuki_PathFacileOxidative AdditionProd3_SNAr3-Bromo-2-amino-benzoic acid(Slow with bulky Nuc)SNAr_Path->Prod3_SNArProd5_SNAr5-Bromo-2-amino-benzoic acid(High Yield)SNAr_Path->Prod5_SNArProd3_Suzuki3-Aryl-2-fluorobenzoic acid(Requires SPhos/XPhos)Suzuki_Path->Prod3_SuzukiProd5_Suzuki5-Aryl-2-fluorobenzoic acid(Standard Conditions)Suzuki_Path->Prod5_Suzuki

Figure 1: Decision tree for synthetic planning. Thicker lines indicate more favorable/facile reaction pathways.[1][2]

Experimental Protocols

Protocol A: Selective SNAr (Displacement of F)

Objective: To synthesize the amino-bromo-benzoic acid derivative.[1][2]

Reagents:

  • Substrate: 1.0 equiv (3-Br or 5-Br isomer)

  • Nucleophile: Morpholine (1.2 equiv)[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: DMF or DMSO[1][2]

Procedure:

  • Dissolve 1.0 mmol of the fluorobenzoic acid in 3 mL of DMF.

  • Add 2.0 mmol of K₂CO₃. Note: The acid will deprotonate first, forming the potassium carboxylate, which is less electron-withdrawing than the free acid, slightly deactivating the ring.[1][2]

  • Add 1.2 mmol of Morpholine.

  • For 5-Br Isomer: Heat to 60°C for 4 hours. Conversion is typically >95%.

  • For 3-Br Isomer: Heat to 90°C for 8-12 hours. The steric clash between the ortho-bromo and the incoming morpholine necessitates higher energy input.

  • Workup: Acidify with 1M HCl to pH 3. The product precipitates. Filter and wash with water.

Validation Check:

  • 5-Br Product: 1H NMR will show two doublets (or d-d) with meta/para coupling constants.

  • 3-Br Product: 1H NMR will show signals consistent with a 1,2,3-trisubstituted ring pattern.[1][2]

Protocol B: Suzuki-Miyaura Coupling (C-Br Functionalization)

Objective: To attach a phenyl ring at the bromo-position.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂ (for 5-Br) vs. Pd(OAc)₂/SPhos (for 3-Br)[1][2]

  • Base: Na₂CO₃ (2M aq)[2]

  • Solvent: Dioxane/Water (4:1)[2]

Procedure:

  • Degassing: Sparge solvents with nitrogen for 15 minutes (Critical for preventing homocoupling).

  • 5-Br Optimization: Mix substrate, boronic acid, Na₂CO₃, and 3 mol% Pd(dppf)Cl₂ . Heat at 80°C for 4 hours.

    • Why? The 5-position is accessible; the bidentate dppf ligand ensures stability and good turnover.

  • 3-Br Optimization: Mix substrate, boronic acid, Na₂CO₃, 5 mol% Pd(OAc)₂ , and 10 mol% SPhos . Heat at 100°C for 12 hours.

    • Why? The 3-position is sterically hindered. SPhos (a bulky, electron-rich phosphine) facilitates oxidative addition into the hindered C-Br bond and promotes reductive elimination.[1][2]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the acid), dry over MgSO₄, and concentrate.

References

  • ChemicalBook. (2025). 5-Bromo-2-fluorobenzoic acid Properties and Applications. Retrieved from [2]

  • BenchChem. (2024). Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid (Ortho-Effect Analogues). Retrieved from [2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Bromo-2-fluorobenzoic acid.[1][2][3] Retrieved from [2]

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-2-fluorobenzoic acid.[1][2][5][3][4] Retrieved from [1][2]

  • Imperial College London. (2018). Reactivity at sp2 Centres: Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from [2]

Crystal Structure Analysis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In medicinal chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is not merely a building block; it is a scaffold designed for high-affinity binding and metabolic stability. The combination of a lipophilic trifluoromethyl group (


), a metabolically blocking fluorine (

), and a reactive bromine (

) handle creates a unique electronic and steric profile.

This guide compares the solid-state "performance"—defined here as crystallizability, conformational rigidity, and intermolecular interaction potential —of this target compound against its two primary structural analogs. We provide a self-validating workflow for its structural elucidation, addressing the specific challenges of fluorinated disorder and halogen bonding.

Comparative Performance Analysis

We evaluate the target against Alternative A (non-ortho substituted) and Alternative B (non-brominated) to highlight how the specific substitution pattern dictates solid-state behavior.

The Alternatives
  • Target Product: This compound (Ortho-F, Meta-Br, Meta-CF3)

  • Alternative A: 3-Bromo-5-(trifluoromethyl)benzoic acid (Lacks Ortho-F)

  • Alternative B: 2-Fluoro-5-(trifluoromethyl)benzoic acid (Lacks Meta-Br)

Table 1: Solid-State Performance & Structural Metrics
FeatureTarget Product (3-Br-2-F-5-CF3)Alternative A (3-Br-5-CF3)Alternative B (2-F-5-CF3)Scientific Implication
Conformational Lock High (Ortho-F Effect)Low (Free rotation)High (Ortho-F Effect)Ortho-F restricts carboxyl rotation, reducing entropic penalty upon binding but complicating crystallization due to rigid conformers [1].
Halogen Bond Donor Very Strong (

-hole on Br)
StrongWeak/None (F is poor donor)The electron-withdrawing ortho-F and meta-CF3 enhance the positive electrostatic potential on the Br atom, facilitating strong

contacts [2].
Lattice Energy High (Dense packing)ModerateModerateHigh density (

) expected due to Br/F/CF3 content. Requires polar aprotic solvents for dissolution.
Disorder Risk High (

rotation)
HighModerateThe

group often exhibits rotational disorder in the crystal lattice, requiring specific refinement strategies (e.g., SHELXL AFIX 137).
Solubility Profile Low (Lipophilic)ModerateModerateRequires fluorinated co-solvents (e.g., Trifluoroethanol) for optimal crystal growth.

Structural Analysis Workflow

The following protocol is designed to overcome the specific challenges of this compound: solubility issues due to the poly-halogenation and twinning caused by the pseudo-symmetry of the phenyl ring.

Phase 1: Crystal Growth Protocol (Self-Validating)

Objective: Obtain single crystals suitable for XRD (


 mm).
  • Solvent Selection: Do not use pure ethanol (high risk of solvolysis or poor quality).

    • Primary Solvent:Acetonitrile (MeCN) – Good solubility, promotes dipole alignment.

    • Anti-Solvent:Water or Hexane (depending on method).

  • Method: Slow Vapor Diffusion .

    • Dissolve 20 mg of target in 1.5 mL MeCN. Filter through 0.45

      
       PTFE filter.
      
    • Place in a small vial. Place this vial inside a larger jar containing 5 mL of Water (slow diffusion) or Toluene (if non-polar packing desired).

    • Validation: If precipitate is amorphous after 24h, switch to Slow Evaporation from Ethyl Acetate/Heptane (1:1) .

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Reason: Freezes

    
     rotation and reduces thermal motion of the heavy Br atom.
    
  • Strategy: Complete sphere collection (redundancy > 4). Reason: High redundancy is required to resolve potential Fluorine/Hydrogen disorder on the ring if the structure is centrosymmetric.

  • Refinement Check:

    • Monitor the

      
       (thermal parameters) of the 
      
      
      
      fluorines. If
      
      
      at 100K, model as disordered over two positions (e.g., occupancy 0.60/0.40).

Mechanistic Visualization

The following diagrams illustrate the critical interaction pathways and the experimental decision tree.

Diagram 1: Structural Interaction Logic

This diagram details how the specific substitutions (Br, F, CF3) drive the supramolecular assembly in the crystal lattice.

StructuralLogic Substituents 3-Br-2-F-5-CF3 Substituents OrthoF 2-Fluoro (Ortho) Substituents->OrthoF MetaBr 3-Bromo (Meta) Substituents->MetaBr MetaCF3 5-CF3 (Meta) Substituents->MetaCF3 Effect1 Conformational Locking (Planarity) OrthoF->Effect1 Repulsion vs O=C Effect2 Sigma-Hole Activation (Halogen Bonding) MetaBr->Effect2 Donor Atom MetaCF3->Effect2 EWG Boost Effect3 Lipophilicity & Disorder MetaCF3->Effect3 Result1 Carboxylic Dimer Formation (R2,2(8)) Effect1->Result1 Directs Packing Result2 C-Br...O=C Interactions Effect2->Result2 Secondary Motif

Caption: The interplay of steric and electronic effects driving the crystal packing of the target compound.

Diagram 2: Crystallization & Analysis Workflow

A decision tree for handling the specific challenges of fluorinated benzoic acids.

Workflow Start Start: Raw Material (>98% Purity) Solvent Solvent Screen: MeCN vs EtOAc/Heptane Start->Solvent Growth Method: Vapor Diffusion (Preferred) Solvent->Growth Check Crystal Check: Birefringence under Polarizer? Growth->Check Check->Solvent No (Amorphous) XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes Process Data Reduction & Structure Solution XRD->Process Decision Disorder in CF3? Process->Decision Refine1 Refine with Split Positions (PART 1/2) Decision->Refine1 Yes (High Ueq) Refine2 Standard Refinement Decision->Refine2 No Final Final CIF & Olex2 Report Refine1->Final Refine2->Final

Caption: Step-by-step workflow for obtaining and refining the crystal structure.

Technical Deep Dive: Why This Structure Matters

The Ortho-Fluoro Effect

In benzoic acids, an ortho-substituent usually forces the carboxylic acid group out of the phenyl ring plane to minimize steric clash. However, Fluorine is small (van der Waals radius ~1.47 Å).

  • Prediction: Unlike Chloro- or Bromo- analogs, the 2-Fluoro derivative often maintains a planar conformation [1].

  • Mechanism: The carboxylic

    
     group will likely orient away from the Fluorine (trans) to avoid lone-pair repulsion, or form a weak intramolecular 
    
    
    
    bond (cis), though the latter is rare. This planarity is critical for stacking interactions in the crystal lattice.
Halogen Bonding (The "Performance" Differentiator)

The target compound possesses a Bromine atom at position 3.

  • Activation: The electron-withdrawing nature of the

    
     (meta) and 
    
    
    
    (ortho) groups depletes electron density from the Bromine.
  • Result: This creates a significant "sigma-hole" (region of positive potential) on the extension of the C-Br bond.

  • Observation: Expect to see linear

    
     interactions (angles 
    
    
    
    ) connecting the carboxylic acid dimers into 1D chains or 2D sheets. This interaction is absent in Alternative B and weaker in Alternative A [2].

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Source: National Institutes of Health (PMC). URL:[Link]

  • Halogen bonding properties of 3,4,5-triiodobenzoic acid. Source: Semantic Scholar / Journal of Molecular Structure. URL:[Link]

  • 3-Bromo-5-(trifluoromethyl)benzoic acid - Compound Summary. Source: PubChem.[1] URL:[Link]

Sources

A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for determining the purity of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, a critical building block in pharmaceutical and materials science applications. We will explore, compare, and provide detailed protocols for two robust High-Performance Liquid Chromatography (HPLC) methods, discuss the rationale behind methodological choices, and examine the landscape of potential process-related impurities. This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable and scientifically-grounded approach to purity assessment for this and structurally similar compounds.

Introduction: The Analytical Imperative for a Complex Building Block

This compound is a highly functionalized aromatic carboxylic acid. The presence of bromine, fluorine, and a trifluoromethyl group makes it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] The unique electronic properties imparted by these substituents can enhance molecular interactions, improve metabolic stability, and increase lipophilicity in target molecules.[2]

However, the very reactivity that makes this compound synthetically attractive also presents an analytical challenge. The multi-step synthesis can introduce a variety of impurities, including regioisomers, starting materials, and byproducts from incomplete reactions or over-bromination.[3] Undetected impurities can have significant downstream consequences, impacting reaction yields, final product safety, and regulatory compliance. Therefore, a robust, well-characterized, and validated HPLC method is not merely a quality control checkpoint but a critical component of the development lifecycle.

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches to provide a comprehensive purity profile, a concept known as employing orthogonal methods.

The Analytical Workflow: From Sample to Certificate of Analysis

A robust purity determination follows a logical progression. The workflow ensures that the analytical method is suitable for its intended purpose and that the results are reliable and reproducible.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis A Analyte Characterization (Solubility, UV λmax) B Initial Screening (Column & Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D Specificity & Selectivity C->D Final Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample & Standard Prep H->I Validated Method J System Suitability Test (SST) I->J K Sample Analysis J->K L Data Processing & Purity Calculation K->L M Certificate of Analysis (CoA) Generation L->M

Figure 1: High-level workflow for HPLC method development, validation, and routine analysis.

Comparative HPLC Methodologies

The moderate polarity and UV-absorbing benzoyl core of this compound make RP-HPLC with UV detection the analytical technique of choice.[4] We will compare a standard C18 column approach with a Phenyl-Hexyl phase to provide orthogonal selectivity, increasing the confidence in the purity assessment.

Method A: The Industry Standard (C18 Stationary Phase)

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. It separates analytes primarily based on their hydrophobicity. This is an excellent starting point for our molecule.

Protocol: HPLC Method A

  • Instrumentation: Standard HPLC or UHPLC system with a binary/quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Sample Preparation (1.0 mg/mL Stock):

    • Accurately weigh ~25 mg of the this compound reference standard or sample.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water (this serves as the diluent). Sonicate briefly if necessary.

  • Working Standard (0.1 mg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm (or PDA 200-400 nm).

    • Injection Volume: 5 µL.

Rationale (Expertise & Experience):

  • C18 Column: The trifluoromethyl and bromo-substituents lend significant hydrophobicity to the molecule, making a C18 phase ideal for achieving good retention.

  • Acidified Mobile Phase: As a carboxylic acid, the analyte's ionization state is pH-dependent. Using 0.1% formic acid (pH ~2.7) suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form. This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration.

  • Gradient Elution: A gradient is employed to ensure that any more hydrophobic impurities (e.g., di-brominated species) are eluted from the column in a reasonable time, while also providing good separation of earlier-eluting, more polar impurities.[4]

  • UV Detection at 230 nm: This wavelength is chosen as it is near the UV absorbance maxima for many substituted benzoic acids, providing a good balance of sensitivity for the main peak and potential impurities.[5][6]

Method B: An Orthogonal Approach (Phenyl-Hexyl Stationary Phase)

To ensure no impurities are co-eluting with the main peak, a second, orthogonal method is recommended. A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic ring of the analyte. This can change the elution order of impurities relative to the main component.

Protocol: HPLC Method B

  • All preparation and system parameters are identical to Method A, with the following exceptions:

    • Column: Phenyl-Hexyl Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Gradient Program: May require slight optimization based on initial runs, but the program from Method A is a strong starting point. The different selectivity may alter retention times.

Data Comparison and Interpretation

The primary goal is to confirm that the purity value obtained from both methods is consistent. A significant discrepancy would suggest co-elution in one of the methods.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Comparison
Stationary Phase Octadecylsilane (Hydrophobic)Phenyl-Hexyl (Hydrophobic + π-π)Provides different selectivity for aromatic compounds.
Typical Retention Time ~9.5 min~8.8 minPhenyl phases can be slightly less retentive for some molecules.
Critical Pair Resolution Main Peak vs. Impurity 1: 2.5 Main Peak vs. Impurity 1: 3.1 A change in resolution confirms different selectivity.
Calculated Purity (%) 99.6%99.5%Values should be in close agreement (<0.2% difference).
Peak Tailing Factor 1.11.2Should be ≤ 1.5 for good peak shape.

Potential Impurities and Their Origins

Understanding the synthetic route is paramount for identifying potential impurities. A plausible synthesis involves bromination and functional group manipulation of a fluorinated toluene derivative.

G SM Starting Material (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid) INT Intermediate SM->INT Imp1 Unreacted SM SM->Imp1 FP Final Product This compound INT->FP Imp2 Regioisomer (e.g., 4-Bromo isomer) INT->Imp2 Lack of regioselectivity Imp4 Other process -related impurities INT->Imp4 Imp3 Di-brominated byproduct FP->Imp3 Over-bromination

Figure 2: Potential origins of impurities during synthesis.

Common Potential Impurities:

  • Starting Materials: Incomplete reactions can lead to the presence of precursors like 2-Fluoro-5-(trifluoromethyl)benzoic acid.

  • Regioisomers: Bromination of the aromatic ring may not be perfectly selective, leading to the formation of other bromo-isomers.[3] These are often the most challenging impurities to separate.

  • Over-brominated Species: The addition of a second bromine atom to the ring can occur, resulting in a di-brominated impurity.[3]

  • Related Substances: Impurities present in the starting materials themselves can be carried through the synthesis.

A stability-indicating method should also be considered, which involves forced degradation studies (acid, base, peroxide, heat, light) to ensure that any degradants formed during storage can be separated from the main peak.[7]

Method Validation: Trusting Your Results

Once a method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). This ensures the method is reliable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of all potential impurities and a clean peak for the main component.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response. Typically evaluated over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. Often determined by spike recovery experiments.[8]

  • Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion and Recommendations

Establishing a purity standard for this compound requires a meticulous and multi-faceted analytical approach.

  • Primary Method: A reversed-phase HPLC method using a C18 column with an acidified acetonitrile/water mobile phase provides a robust and reliable primary assessment of purity.

  • Orthogonal Method: Employing a Phenyl-Hexyl column is highly recommended to provide an orthogonal separation mechanism. This significantly increases confidence that no impurities are co-eluting with the main peak and that the purity value is accurate.

  • Impurity Profiling: A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential process-related impurities, particularly regioisomers.

  • Validation is Non-Negotiable: Full method validation according to ICH Q2(R1) guidelines is essential to ensure the method is fit for purpose in a research, development, or quality control setting.

By implementing the dual-method strategy and adhering to rigorous validation principles outlined in this guide, scientists can confidently establish and report the purity of this critical chemical building block, ensuring the integrity of their downstream research and development efforts.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Abdel-Moety, E. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 759–767. Retrieved from [Link]

  • Štefanić, Z., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-6. Retrieved from [Link]

  • Phetsem, A., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-378. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2009). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Asian Journal of Chemistry, 21(6), 4901-4908. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a highly functionalized building block used in medicinal chemistry. Its structure combines an acidic carboxyl group with three distinct halogenated motifs: a bromine atom, a fluorine atom, and a trifluoromethyl (


) group.[1]

While often classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) , this compound demands a safety protocol exceeding standard "salt and sugar" chemistry due to two synergistic factors:

  • Enhanced Lipophilicity: The trifluoromethyl group increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes), potentially accelerating the absorption of the acidic moiety.

  • Dust Aerosolization: As a solid powder, the primary exposure vector is inhalation of airborne particulates during weighing, which can cause severe respiratory distress and ocular damage.

Core Directive: Treat this compound as a Corrosive Solid during handling until solubilized.

Hazard Assessment & Mechanism

To select the correct PPE, we must understand the "Why" behind the hazard.

Functional GroupHazard MechanismCritical Exposure Route
Carboxylic Acid (-COOH) Proton donation lowers pH on contact with moisture (sweat, tears, mucous membranes), causing chemical burns or severe irritation.Skin, Eyes, Lungs
Trifluoromethyl (-CF

)
Electron-withdrawing group that increases the acidity of the benzoic acid (lower pKa). Increases lipophilicity, aiding dermal penetration.Transdermal
Bromine/Fluorine Substituents Heavy halogenation can induce sensitization over repeated exposure.Skin (Contact Dermatitis)

PPE Tiering System

Do not rely on a "one size fits all" approach. PPE must scale with the operational risk.

Tier 1: Standard Handling (Solubilized / Closed Vessels)

Applies to: Transferring sealed containers, running LCMS, handling dilute solutions (<0.1 M).

  • Eye Protection: Chemical splash safety glasses (ANSI Z87.1).

  • Hand Protection: Single pair of Nitrile gloves (minimum 4 mil thickness).

    • Why: Nitrile offers excellent resistance to the aqueous/organic mixtures typically used with this acid.

  • Body: Standard cotton/polyester lab coat (buttoned) and long pants.

Tier 2: High-Risk Operations (Solids / Concentrated Synthesis)

Applies to: Weighing powder, setting up reactions, quenching, spill cleanup.

  • Eye Protection: Unvented Chemical Goggles .

    • Why: Safety glasses do not seal against airborne dust. Acidic dust trapped behind glasses will cause severe ocular damage.

  • Hand Protection: Double Gloving Protocol .

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Why: Halogenated solvents (DCM, Chloroform) often used to dissolve this acid permeate thin nitrile in <5 minutes. The inner glove provides a buffer for doffing.

  • Respiratory: Engineering Controls First . Work inside a certified Fume Hood.

    • Contingency: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (e.g., 3M 60926). N95 is insufficient for acidic vapors potentially generated by hydrolysis.

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and task.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid High Risk Liquid Solubilized State->Liquid Lower Risk Weighing Weighing/Transfer Solid->Weighing Dilute Dilute/Sealed Liquid->Dilute Hood Is Fume Hood Available? Weighing->Hood Tier2 TIER 2 PPE: Goggles + Double Nitrile + Lab Coat Hood->Tier2 Yes Resp Add P100 Respirator Hood->Resp No (Critical Fail) Resp->Tier2 Tier1 TIER 1 PPE: Safety Glasses + Single Nitrile Dilute->Tier1

Figure 1: Risk-based PPE selection logic. Note that handling solids requires significantly higher protection due to dust inhalation risks.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation (The "Clean Zone")
  • Inspect Engineering Controls: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.

    • Causality: Fluorinated benzoic acids are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" onto gloves or cuffs.

Step 2: Weighing & Transfer (The "Hot Zone")
  • Don PPE: Put on Tier 2 PPE (Goggles, Double Gloves).

  • Work Depth: Place the balance at least 6 inches inside the hood sash.

  • Technique: Use a disposable spatula. Do not tap the spatula against the flask rim (creates aerosols).

  • Immediate Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust. Once dissolved, the inhalation risk drops significantly.

Step 3: Doffing (Removal)
  • Outer Gloves: Remove outer gloves inside the hood. Treat them as contaminated waste.

  • Inspection: Check inner gloves for white powder residue. If found, wash hands immediately with soap and water after removing inner gloves.

  • Hygiene: Wash hands with cool water (warm water opens pores, potentially increasing absorption of any trace residues).

Disposal & Decontamination

Proper disposal prevents downstream exposure to facilities staff.

Waste StreamClassificationProtocol
Solid Waste Hazardous / ToxicCollect in a dedicated solid waste container labeled "Halogenated Organic Solids."
Liquid Waste Halogenated OrganicDispose in the "Halogenated Solvent" carboy. Do not mix with strong bases (exothermic neutralization risk).
Spills (Solid) --Do not sweep. Cover with wet paper towels (to suppress dust), then wipe up. Place all materials in a sealed bag.
Spills (Liquid) --Absorb with vermiculite or sand. Neutralize surface with dilute Sodium Bicarbonate (

) solution.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] Time is tissue. The acidity can cause corneal opacity.

  • Skin Contact: Wash with soap and water.[7][2][4][5][6][8] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for delayed pulmonary edema (rare but possible with high dust load).

Workflow Visualization

Handling_Workflow Prep 1. Preparation (Check Hood, Anti-Static) PPE 2. Don Tier 2 PPE (Goggles, Double Gloves) Prep->PPE Weigh 3. Weighing (Deep in Hood, No Tapping) PPE->Weigh Solv 4. Solubilization (Suppress Dust) Weigh->Solv Immediate Waste 5. Waste Disposal (Halogenated Stream) Solv->Waste Post-Reaction

Figure 2: Step-by-step operational workflow ensuring containment of the compound.

References

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved February 12, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved February 12, 2026, from [Link]

Sources

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